4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-11-6-8-12(9-7-11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKUSKILEFQOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584782 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356570-52-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane, a key building block in organic chemistry, particularly in cross-coupling reactions for drug discovery and development. This document outlines a common and effective synthetic methodology, presents key quantitative data, and provides a detailed experimental protocol.
Introduction
This compound, also known as the pinacol ester of 4-methylbenzylboronic acid, is a valuable reagent in organic synthesis. Its utility primarily stems from its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The pinacol ester functional group offers advantages over the corresponding boronic acid, including enhanced stability, easier purification, and compatibility with a broader range of reaction conditions.
Synthetic Pathway
A prevalent method for the synthesis of this compound involves the reaction of a Grignard reagent, formed from 4-methylbenzyl bromide, with a borating agent, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This approach provides a reliable route to the desired product in high yield.
Caption: Synthetic workflow for this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 91% | [1] |
| Starting Material Conversion | 94% | [1] |
| 1H NMR (CDCl3) | 7.1 ppm (m, 4H), 2.4 ppm (s, 3H), 1.3 ppm (s, 12H) | [1] |
| 13C NMR (CDCl3) | 140.1, 133.8, 129.1, 128.7, 125.8, 83.2, 21.4, 21.1 ppm | [1] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
4-Methylbenzyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.
-
Magnesium turnings are added to the flask.
-
A solution of 4-methylbenzyl bromide in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the 4-methylbenzyl bromide solution is added to the magnesium turnings to initiate the reaction (indicated by gentle refluxing).
-
The remaining 4-methylbenzyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for approximately 15 hours to ensure complete formation of the Grignard reagent.[1]
-
-
Boration Reaction:
-
The reaction mixture containing the Grignard reagent is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF is added dropwise to the cooled Grignard solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
-
Workup and Extraction:
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 40 mL).[1]
-
The combined organic phases are washed with neutral water (2 x 50 mL) and then with brine.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1]
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Characterization:
The structure and purity of the final product are confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Gas Chromatography-Mass Spectrometry (GC/MS).[1]
Safety Considerations
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
4-Methylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
This technical guide provides a comprehensive framework for the successful synthesis of this compound. The detailed protocol and quantitative data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Physical and chemical properties of 4-methylbenzylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylbenzylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. This document details its characteristics, experimental protocols for its synthesis and application, and its role in synthetic workflows, particularly in the context of drug discovery.
Core Physical and Chemical Properties
4-Methylbenzylboronic acid pinacol ester, also known as 2-(4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound utilized in a variety of chemical transformations. Its stability, reactivity, and functional group tolerance make it a valuable building block in the synthesis of complex organic molecules.
Physical Properties
| Property | Value | Source |
| CAS Number | 356570-52-0 | [1] |
| Molecular Formula | C₁₄H₂₁BO₂ | [1] |
| Molecular Weight | 232.13 g/mol | [1] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 95 °C @ 1 mmHg | [1] |
| Density | 0.953 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) | [2][3] |
Chemical Properties
| Property | Description | Source |
| Chemical Stability | Stable under standard conditions. The pinacol ester group provides greater stability compared to the corresponding free boronic acid, particularly against protodeboronation. | [2][3] |
| Reactivity | Primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The benzylic C-B bond can be cleaved under specific conditions to participate in these reactions. | [4] |
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.1 | d | 2H, Aromatic protons ortho to the benzyl group |
| ~7.0 | d | 2H, Aromatic protons meta to the benzyl group |
| ~2.3 | s | 3H, Methyl protons of the tolyl group |
| ~2.1 | s | 2H, Benzylic protons |
| ~1.2 | s | 12H, Methyl protons of the pinacol group |
¹³C NMR Spectroscopy (Expected)
| Chemical Shift (ppm) | Assignment |
| ~138-140 | Quaternary aromatic carbon attached to the benzyl group |
| ~135-137 | Quaternary aromatic carbon attached to the methyl group |
| ~128-130 | Aromatic CH carbons |
| ~83 | Quaternary carbons of the pinacol group |
| ~30-35 | Benzylic carbon (often broad due to quadrupolar relaxation of boron) |
| ~25 | Methyl carbons of the pinacol group |
| ~21 | Methyl carbon of the tolyl group |
Infrared (IR) Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1610, 1515 | C=C stretching (aromatic ring) |
| ~1370-1380 | B-O stretching |
| ~1145 | C-O stretching |
| ~815 | C-H out-of-plane bending (para-substituted aromatic) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at an m/z of approximately 232.16. Fragmentation patterns would likely involve the loss of the pinacol group and cleavage at the benzylic position. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and application of 4-methylbenzylboronic acid pinacol ester. The following sections provide representative procedures.
Synthesis of 4-Methylbenzylboronic Acid Pinacol Ester
A common method for the synthesis of benzylboronic acid pinacol esters involves the reaction of a Grignard reagent with a trialkyl borate followed by esterification with pinacol.
Materials:
-
4-Methylbenzyl chloride (or bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Triisopropyl borate
-
Pinacol
-
Aqueous HCl (1M)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-methylbenzyl chloride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C, and a solution of triisopropyl borate in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Esterification: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Pinacol Ester Formation: The solvent is removed under reduced pressure. The crude boronic acid is dissolved in diethyl ether, and pinacol is added. The mixture is stirred at room temperature until the reaction is complete (can be monitored by TLC).
-
Purification: The solvent is evaporated, and the residue is purified by vacuum distillation or column chromatography on silica gel to yield 4-methylbenzylboronic acid pinacol ester as a colorless to pale yellow liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-methylbenzylboronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-methylbenzylboronic acid pinacol ester with an aryl halide.
Materials:
-
4-Methylbenzylboronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask are added the aryl halide (1.0 equiv), 4-methylbenzylboronic acid pinacol ester (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).
-
Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent system is then added via syringe. The mixture is often sparged with the inert gas for a further 15-30 minutes to ensure all oxygen is removed.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Boronic acids and their pinacol esters are privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, including the active site serine residues of proteases.[3] This property has led to the development of several FDA-approved drugs containing a boronic acid moiety.
While specific, publicly available information on the use of 4-methylbenzylboronic acid pinacol ester in a named drug's synthesis is limited, its structural motif is relevant to the development of various therapeutic agents. For instance, the benzyl moiety can mimic the side chain of phenylalanine, making it a candidate for targeting enzymes that recognize this amino acid. The 4-methyl group can provide beneficial hydrophobic interactions within a binding pocket.
A logical workflow for the application of a compound like 4-methylbenzylboronic acid pinacol ester in early-stage drug discovery is presented below.
Drug Discovery Workflow
Caption: A generalized workflow for early-stage drug discovery utilizing benzylboronic acid pinacol esters.
This guide provides a foundational understanding of 4-methylbenzylboronic acid pinacol ester for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to facilitate its effective use in the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
CAS Number: 356570-52-0
This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's properties, synthesis, and key applications, with a focus on its role as a building block in cross-coupling reactions.
Chemical and Physical Properties
This compound, also known as 4-methylbenzylboronic acid pinacol ester, is a stable and versatile reagent.[1] Its structure features a pinacol-protected boronic acid attached to a 4-methylbenzyl group. This protection enhances its stability and solubility in organic solvents, making it a valuable tool in synthetic chemistry.[1] The compound is typically a colorless oil at room temperature.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 356570-52-0 | [2] |
| Molecular Formula | C₁₄H₂₁BO₂ | [1] |
| Molecular Weight | 232.13 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Purity | Typically ≥95% | [3] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.09 – 7.05 | m | 2H | Aromatic CH | [2] |
| 7.05 – 7.01 | m | 2H | Aromatic CH | [2] |
| 2.28 | s | 3H | Ar-CH₃ | [2] |
| 2.24 | s | 2H | B-CH₂-Ar | [2] |
| 1.22 | s | 12H | -C(CH₃)₂ | [2] |
| Spectrum acquired in CDCl₃ at 400 MHz. |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Reference |
| 135.40 | Aromatic C | [2] |
| 134.12 | Aromatic C | [2] |
| 129.02 | Aromatic C | [2] |
| 128.89 | Aromatic C | [2] |
| 83.38 | -C(CH₃)₂ | [2] |
| 24.77 | -C(CH₃)₂ | [2] |
| 21.01 | Ar-CH₃ | [2] |
| Spectrum acquired in CDCl₃ at 101 MHz. The carbon attached to the boron atom is often not observed due to quadrupolar relaxation. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of a suitable organoboron reagent with a 4-methylbenzyl halide or triflate. A general procedure is outlined below, based on similar syntheses of benzylboronic esters.[2][4]
Materials:
-
1,1-Diborylalkane or Bis(pinacolato)diboron
-
Aryl triflate (e.g., 4-methylbenzyl triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., TBAOH or K₃PO₄)
-
Solvent (e.g., Dioxane)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl triflate (1.0 equiv), the diboron reagent (1.1 equiv), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the anhydrous solvent (e.g., dioxane) followed by the base (e.g., 3.0 equiv).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 30:1) as the eluent to yield the product as a colorless oil.[2]
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
Organoboron compounds, particularly boronic acid pinacol esters, are of significant interest in medicinal chemistry and drug discovery.[1] They serve as crucial intermediates in the synthesis of complex organic molecules, largely through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction allows for the connection of the 4-methylbenzyl moiety to various aryl, heteroaryl, or vinyl halides and triflates, providing access to a wide range of molecular architectures.
References
Lack of Publicly Available Crystal Structure Data for 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available crystal structure for the specific compound 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane. As a result, the quantitative crystallographic data such as unit cell dimensions, bond lengths, bond angles, and space group for this molecule are not available. Furthermore, specific experimental protocols for the synthesis of single crystals and subsequent X-ray diffraction analysis of this compound have not been published.
While information on the target compound is unavailable, this guide provides a general overview of the synthetic methodologies for similar substituted dioxaborolanes and a standardized workflow for single-crystal X-ray diffraction, which would be applicable to the structural determination of this and other related compounds.
General Synthesis of Substituted Dioxaborolanes
Substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes (pinacol boronic esters) are valuable reagents in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The synthesis of benzyl-substituted dioxaborolanes can be approached through several routes. A common method involves the reaction of a corresponding boronic acid with a diol, such as pinacol, under acidic conditions.[1] Alternatively, these compounds can be synthesized by reacting a suitable benzyl halide with a dioxaborolane intermediate.[1]
Experimental Protocols: A General Workflow for Crystal Structure Determination
For a novel compound like this compound, the determination of its crystal structure would follow a well-established series of experimental procedures. This workflow is fundamental in the field of crystallography.
Synthesis and Purification
The initial step is the synthesis of the target compound, followed by rigorous purification. Techniques such as column chromatography, distillation, and recrystallization are employed to achieve high purity, which is crucial for the growth of high-quality single crystals.
Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. Common methods include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head in a single-crystal X-ray diffractometer.[2][3] The crystal is then exposed to a monochromatic X-ray beam.[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4][5]
Data Processing and Structure Solution
The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal lattice.[2] The intensities of the diffracted X-rays are used to solve the "phase problem" and generate an initial electron density map of the molecule.[2][6] From this map, the positions of the individual atoms can be determined.[6]
Structure Refinement
The initial structural model is then refined by iteratively adjusting atomic positions, occupancies, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[2][6] The quality of the final structure is assessed using metrics such as the R-factor.[6]
The following diagram illustrates the general workflow for determining a crystal structure.
Signaling Pathways and Applications
Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific applications in drug development. However, related organoboron compounds are utilized in medicinal chemistry for the synthesis of new pharmaceutical agents.[7]
References
- 1. Buy 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | 884507-39-5 [smolecule.com]
- 2. fiveable.me [fiveable.me]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. google.com [google.com]
- 7. chemimpex.com [chemimpex.com]
Stability and Storage of 4-Methylbenzylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 4-methylbenzylboronic acid pinacol ester. Understanding the stability profile of this versatile reagent is critical for its effective use in organic synthesis and drug discovery, ensuring the integrity of starting materials and the reproducibility of experimental results. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Stability Profile
4-Methylbenzylboronic acid pinacol ester, like other arylboronic acid pinacol esters, is generally more stable and easier to handle than its corresponding boronic acid. However, it is susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation.
Hydrolysis: The most common degradation pathway for 4-methylbenzylboronic acid pinacol ester is the cleavage of the pinacol ester group in the presence of water to form 4-methylbenzylboronic acid and pinacol.[1] This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by the pH of the medium, with increased rates observed at both low and high pH values.[1] Even at a neutral pH, hydrolysis can occur, especially at physiological pH (7.4).[1]
Oxidation: The carbon-boron bond in boronic esters can be susceptible to oxidation.[1] While pinacol esters offer some protection against oxidation compared to free boronic acids, exposure to strong oxidizing agents or atmospheric oxygen over extended periods can lead to degradation.
Recommended Storage and Handling
To ensure the long-term stability and purity of 4-methylbenzylboronic acid pinacol ester, the following storage and handling procedures are recommended:
-
Temperature: Store at 2-8°C for long-term storage to minimize the rate of potential degradation reactions.[1] For short periods, storage at room temperature (0-25°C) is acceptable if the compound is protected from moisture and air.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis from atmospheric moisture.
-
Container: Keep the compound in a tightly sealed container to prevent the ingress of moisture and air.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Solvents: For preparing solutions for analytical or synthetic purposes, use anhydrous aprotic solvents like tetrahydrofuran (THF), dioxane, or acetonitrile to prevent hydrolysis.[1]
Quantitative Stability Data
Table 1: Qualitative Hydrolytic Stability at Different pH Conditions
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[1] |
| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.[1] |
| 6 - 8 | Neutral | Moderate to High | Generally most stable around neutral pH, though hydrolysis can be accelerated at physiological pH (7.4).[1] |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis is a key step for in situ generation of the boronic acid in Suzuki couplings.[1] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[1] |
Table 2: Qualitative Thermal Stability
| Temperature Range | Condition | Expected Stability | Notes |
| < 0°C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[1] |
| 0 - 25°C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[1] |
| 25 - 80°C | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis and other degradation pathways, especially in the presence of reagents.[1] |
| > 80°C | High Heating | Low | Significant degradation is likely, particularly over extended periods.[1] |
Table 3: Qualitative Stability in the Presence of Common Reagents
| Reagent Class | Examples | Expected Stability | Notes |
| Weak Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Moderate to Low | These bases promote the necessary hydrolysis for cross-coupling reactions. The ester is consumed as part of the reaction mechanism.[1] |
| Strong Bases | NaOH, KOH, NaOtBu | Low | Rapid hydrolysis is expected.[1] |
| Weak Acids | Acetic Acid | Moderate | Can catalyze hydrolysis.[1] |
| Strong Acids | HCl, H₂SO₄ | Low | Rapid hydrolysis is expected.[1] |
| Oxidizing Agents | H₂O₂, O₂ (air) | Low to Moderate | Susceptible to oxidation at the carbon-boron bond.[1] |
| Reducing Agents | NaBH₄, H₂/Pd | Generally High | The boronic ester functionality is typically stable to many reducing conditions.[1] |
Degradation Pathway
The primary degradation pathway for 4-methylbenzylboronic acid pinacol ester is hydrolysis.
References
An In-depth Technical Guide to the Hazards and Safety of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential hazards and safe handling procedures for 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane (CAS No: 356570-52-0). As no specific Safety Data Sheet (SDS) is readily available for this compound, the information presented herein is synthesized from data on structurally similar boronic esters, including pinacolborane and other substituted benzylboronic acid pinacol esters. It is imperative to supplement this guide with a thorough risk assessment before commencing any laboratory work.
Introduction
This compound is an organoboron compound widely utilized in organic synthesis, particularly in cross-coupling reactions. Like other boronic esters, it serves as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the pinacolborane group offers enhanced stability compared to the corresponding boronic acid, yet specific hazards related to its reactivity and potential toxicity necessitate careful handling. This guide aims to provide detailed safety information to mitigate risks in a laboratory setting.
Hazard Identification and Classification
While specific GHS classification for this compound is unavailable, the following table summarizes the classifications for structurally related boronic esters. These hazards should be considered as potential risks when handling this compound.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Flammable Liquids/Solids | H226: Flammable liquid and vapor.[1] | 🔥 | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] | ❗ | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | ❗ | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | ❗ | Warning |
The primary hazards are associated with the pinacolborane moiety, which can impart flammability, and the general reactivity of organoboron compounds, which can lead to irritation upon contact with skin, eyes, and the respiratory system.
Physical and Chemical Properties
The following table summarizes the known and inferred physical and chemical properties.
| Property | Value | Source/Note |
| CAS Number | 356570-52-0 | [3] |
| Molecular Formula | C14H21BO2 | [3] |
| Molecular Weight | 232.13 g/mol | [3] |
| Appearance | Solid or liquid | Inferred from related compounds |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | The parent compound, pinacolborane, is a flammable liquid.[1] |
| Density | No data available | |
| Solubility | Insoluble in water.[2] Soluble in many organic solvents. | Inferred from related compounds |
Stability and Reactivity
Reactivity:
-
General Reactivity: Benzylboronic esters are versatile reagents in organic synthesis but are less reactive than allylboron reagents.[4] Their reactivity can be enhanced by activation with a Lewis base to form a more nucleophilic boronate complex.[4]
-
Air and Moisture Sensitivity: Many organoboron compounds, including boronic esters, can be sensitive to air and moisture.[5][6] It is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
Decomposition Pathways: The primary decomposition pathways for benzylboronic acids and their esters are protodeboronation and oxidation.[7] These pathways are influenced by factors such as pH, temperature, and the presence of oxidizing agents.
-
Protodeboronation: This process involves the cleavage of the C-B bond and replacement with a C-H bond, yielding toluene as a byproduct.
-
Oxidation: In the presence of oxygen or other oxidizing agents, benzylboronic esters can decompose to form benzyl alcohol and benzaldehyde.[7]
Toxicological Information
No specific toxicological data exists for this compound. The information below is based on related compounds and represents potential health effects.
| Exposure Route | Potential Health Effect | Basis |
| Inhalation | May cause respiratory tract irritation. | Based on data for related boronic esters. |
| Skin Contact | Causes skin irritation.[2] | SDS for similar compounds. |
| Eye Contact | Causes serious eye irritation.[2] | SDS for similar compounds. |
| Ingestion | May be harmful if swallowed. | SDS for similar compounds. |
| Chronic Exposure | Long-term exposure effects are not well-studied. Minimize exposure as a standard precaution.[1] | General chemical safety principle. |
Safe Handling and Storage
Adherence to proper laboratory procedures is crucial for minimizing risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles. A face shield may be necessary if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
For air-sensitive compounds, storage under an inert atmosphere is recommended.[2]
First-Aid Measures
The following first-aid measures are recommended based on the potential hazards.
| Exposure | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.
-
Do not pour waste down the drain.
Experimental Protocols
Representative Protocol: Assessment of Hydrolytic Stability
This protocol provides a general method for evaluating the stability of a boronic ester in the presence of water. This is a crucial parameter as hydrolysis can affect reaction yields and product purity.
Objective: To determine the rate of hydrolysis of a boronic ester by monitoring its disappearance over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of the boronic ester and dissolve it in a known volume of acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a thermostated vessel, combine the buffered aqueous solution and acetonitrile in a defined ratio (e.g., 1:1 v/v). Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation of Hydrolysis: Add a known volume of the boronic ester stock solution to the aqueous-organic mixture to achieve the desired starting concentration. Start a timer immediately upon addition.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): Depending on the rate of hydrolysis, it may be necessary to quench the reaction in the aliquot by diluting it in a solvent that stops the reaction (e.g., pure acetonitrile).
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a mobile phase and gradient capable of separating the boronic ester from its hydrolysis products (the corresponding boronic acid and pinacol).
-
Data Analysis:
-
Generate a calibration curve for the boronic ester to quantify its concentration in each sample.
-
Plot the concentration of the boronic ester versus time.
-
Determine the rate of hydrolysis, potentially by fitting the data to a first-order decay model to calculate the half-life (t½) of the compound under the tested conditions.
-
Visualization of Safety Assessment Workflow
The following diagram illustrates a logical workflow for assessing the hazards of a new or uncharacterized chemical like this compound.
Caption: Workflow for Chemical Hazard Assessment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane. This versatile boronic ester is a key building block in synthetic organic chemistry, particularly for the formation of carbon-carbon bonds in the development of novel therapeutic agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, substituted styrenes, and other conjugated systems. This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate. The use of pinacol esters, like this compound, offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acids.[1] This protocol details the reaction of this compound with various aryl halides to synthesize substituted diarylmethane derivatives, which are common structural motifs in many pharmaceutical compounds.[1]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters for the coupling of benzylboronic acid pinacol esters with aryl halides, which can be adapted for this compound.
Table 1: Typical Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) |
| Pd(OAc)₂ | SPhos | 2-5 |
| Pd₂(dba)₃ | XPhos | 1-3 |
| PdCl₂(dppf) | (none) | 3-5 |
| Pd(PPh₃)₄ | (none) | 5-10 |
Table 2: Common Bases and Solvents
| Base | Solvent | Typical Concentration |
| K₂CO₃ | Toluene/H₂O | 2 M |
| Cs₂CO₃ | 1,4-Dioxane | 0.5 - 1 M |
| K₃PO₄ | Tetrahydrofuran (THF) | 0.5 - 1 M |
| NaHCO₃ | Ethanol | 1 - 2 M |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene and deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The final concentration of the aryl halide is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the mechanism of this transformation. It generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Methylbenzylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins. The use of boronic acid pinacol esters, such as 4-methylbenzylboronic acid pinacol ester, offers advantages in terms of stability and ease of handling compared to free boronic acids.
The resulting diarylmethane scaffolds are prevalent in a wide range of biologically active molecules and are of significant interest in drug discovery. These structures have been identified as potential inhibitors of key signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-methylbenzylboronic acid pinacol ester with various aryl halides.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the 4-methylbenzylboronic acid pinacol ester is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired diarylmethane product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 4-methylbenzylboronic acid pinacol ester with various aryl halides. Please note that yields are dependent on the specific substrates, catalyst, ligand, base, and solvent system used.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 75-85 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 10 | 88-98 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70-80 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | Buchwald Ligand | CsF | Toluene | 110 | 20 | 65-75 |
| 3 | 2-Chloropyridine | NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 100 | 24 | 50-60 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Methylbenzylboronic Acid Pinacol Ester with an Aryl Bromide:
Materials:
-
4-Methylbenzylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a clean, dry round-bottom flask, add the aryl bromide (1.0 equiv), 4-methylbenzylboronic acid pinacol ester (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application in Drug Discovery: Targeting Signaling Pathways
Diarylmethane derivatives synthesized using 4-methylbenzylboronic acid pinacol ester are of significant interest in medicinal chemistry due to their potential to modulate key cellular signaling pathways involved in cancer progression.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain diarylmethane structures have been shown to inhibit components of the MAPK pathway, such as MEK and ERK, thereby impeding tumor growth.
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Its aberrant activation is frequently observed in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. Diarylmethane-based compounds have been investigated as potential inhibitors of PI3K and Akt, offering a promising therapeutic strategy.
Caption: Inhibition of MAPK and PI3K/Akt signaling pathways by diarylmethanes.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methylbenzylboronic Acid Pinacol Ester with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. A key area of interest is the formation of C(sp²)–C(sp³) bonds, which are prevalent in many biologically active compounds. The coupling of benzylboronic acid derivatives with aryl halides provides a direct route to diarylmethane structures, which are common motifs in numerous pharmaceutical agents.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 4-methylbenzylboronic acid pinacol ester with a variety of aryl halides. The pinacol ester of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reaction Parameters and Data Summary
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions and yields for the coupling of 4-methylbenzylboronic acid pinacol ester with various aryl halides, based on typical conditions reported for similar benzylboronic esters.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | ~95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 24 | ~85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | ~88 |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 20 | ~92 |
| 6 | 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 16 | ~96 |
Note: The yields are approximate and can vary based on the specific reaction scale and purity of reagents. These conditions are based on general protocols for benzylboronic acid derivatives and should be optimized for specific substrates.
Experimental Protocol: General Procedure
This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-methylbenzylboronic acid pinacol ester with an aryl halide.
Materials:
-
4-Methylbenzylboronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (if required, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Degassed water (if required for the solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
Workflow Diagram:
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-methylbenzylboronic acid pinacol ester (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene) and, if required, degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired diarylmethane product.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-methylbenzylboronic acid pinacol ester with aryl halides is a robust and versatile method for the synthesis of a wide range of substituted diarylmethanes. The choice of reaction conditions, particularly the catalyst, ligand, and base, is crucial for achieving high yields and should be optimized for each specific substrate combination. The provided protocol serves as a general guideline for researchers to develop specific applications in their synthetic endeavors.
References
Applications of Benzylboronic Acid Pinacol Esters in Medicinal Chemistry: Synthesis of Toll-Like Receptor 7 Agonists
Introduction
Benzylboronic acid pinacol esters are versatile and widely utilized reagents in medicinal chemistry, primarily serving as key building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures from simple precursors. The stability, ease of handling, and broad functional group tolerance of pinacol boronate esters make them ideal for the synthesis of diverse libraries of compounds for biological screening.
One significant application of benzylboronic acid pinacol esters is in the synthesis of novel immunomodulatory agents, particularly agonists of Toll-like Receptor 7 (TLR7). TLR7 is a member of the Toll-like receptor family of proteins and plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses. Activation of TLR7 can trigger a potent immune response, making TLR7 agonists promising therapeutic candidates for the treatment of viral infections and cancer. The synthesis of potent and selective TLR7 agonists often involves the use of benzylboronic acid pinacol esters to introduce a benzyl moiety, a common structural feature in this class of molecules.
Application Notes and Protocols
This section details the application of benzylboronic acid pinacol ester in the synthesis of a key intermediate for a series of 1H-imidazo[4,5-c]pyridine-based TLR7 agonists.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Suzuki-Miyaura cross-coupling reaction between 4-chloro-3-nitro-1H-imidazo[4,5-c]pyridine and benzylboronic acid pinacol ester, as well as the biological activity of the final TLR7 agonist derivatives.
| Parameter | Value | Reference |
| Reaction Yield | 91% | [1] |
| Starting Material 1 | 4-Chloro-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine | [1] |
| Starting Material 2 | Benzylboronic acid pinacol ester | [1] |
| Product | 4-Benzyl-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine | [1] |
| Biological Activity (EC50) | 100 - 1000 nM (for final compounds) | [1] |
Experimental Protocol: Synthesis of 4-Benzyl-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine
This protocol is adapted from a published procedure for the synthesis of TLR7 agonist intermediates.[1]
Materials:
-
4-Chloro-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine
-
Benzylboronic acid pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add 4-chloro-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine (1.0 eq).
-
Add benzylboronic acid pinacol ester (1.2 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (0.1 eq).
-
Add potassium carbonate (3.0 eq).
-
The reaction vessel is evacuated and backfilled with argon or nitrogen three times.
-
Add degassed toluene and water (4:1 mixture) to the reaction vessel.
-
The reaction mixture is heated to the appropriate temperature (e.g., 80-100 °C) and stirred for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product, 4-benzyl-3-nitro-1-(phenylsulfonyl)-1H-imidazo[4,5-c]pyridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of a TLR7 agonist intermediate.
TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling pathway leading to immune response.
References
Application of 4-Methylbenzylboronic Acid Pinacol Ester in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzylboronic acid pinacol ester is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and bioactive molecules. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, make it an indispensable tool for the formation of carbon-carbon bonds. This application note provides a detailed overview of the use of 4-methylbenzylboronic acid pinacol ester in the synthesis of natural product analogues, with a focus on the synthesis of biphenyl-containing neolignans, such as derivatives of Honokiol.
The Suzuki-Miyaura coupling reaction is a powerful method for creating C-C bonds between organoboron compounds and organic halides or triflates. Boronic acid pinacol esters are often preferred over free boronic acids due to their enhanced stability and ease of purification.
Application in the Synthesis of 4'-Methyl-Honokiol: A Representative Example
Honokiol, a natural product isolated from the bark of Magnolia species, exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Its core structure features a biphenyl linkage, which can be efficiently constructed using a Suzuki-Miyaura coupling. By employing 4-methylbenzylboronic acid pinacol ester in place of other arylboronic acids, novel analogues of Honokiol with modified biological activities can be synthesized. This section details the synthesis of 4'-Methyl-Honokiol as a representative example of the application of 4-methylbenzylboronic acid pinacol ester.
Synthetic Workflow
The synthesis of 4'-Methyl-Honokiol can be envisioned through a convergent approach, where the key step is the Suzuki-Miyaura cross-coupling between an appropriately substituted aryl bromide and 4-methylbenzylboronic acid pinacol ester.
Caption: Synthetic workflow for 4'-Methyl-Honokiol.
Experimental Protocols
Preparation of 4-Methylbenzylboronic Acid Pinacol Ester
This protocol describes a general and efficient method for the synthesis of 4-methylbenzylboronic acid pinacol ester from the corresponding boronic acid.
Materials:
-
4-Methylphenylboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a solution of 4-methylphenylboronic acid (1.0 eq) in the chosen anhydrous solvent, add pinacol (1.1 eq).
-
Add a drying agent such as anhydrous magnesium sulfate to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-methylbenzylboronic acid pinacol ester.
| Reactant | Molar Ratio | Notes |
| 4-Methylphenylboronic acid | 1.0 | Starting material |
| Pinacol | 1.1 | Forms the pinacol ester |
| Anhydrous Solvent | - | Dichloromethane or THF are suitable |
| Anhydrous MgSO₄ | - | Removes water from the reaction |
Suzuki-Miyaura Coupling for the Synthesis of 4'-Methyl-Honokiol
This protocol details the palladium-catalyzed cross-coupling of 5-allyl-2-bromoanisole with 4-methylbenzylboronic acid pinacol ester.
Materials:
-
5-Allyl-2-bromoanisole
-
4-Methylbenzylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
In a reaction vessel, combine 5-allyl-2-bromoanisole (1.0 eq), 4-methylbenzylboronic acid pinacol ester (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4'-methyl-5-allyl-2-methoxy-1,1'-biphenyl.
| Component | Role | Typical Amount (eq) |
| 5-Allyl-2-bromoanisole | Aryl halide | 1.0 |
| 4-Methylbenzylboronic acid pinacol ester | Boronic ester | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |
| Base (e.g., K₂CO₃) | Activator | 2.0 - 3.0 |
| Solvent System | Reaction Medium | - |
Demethylation to afford 4'-Methyl-Honokiol
The final step in the synthesis is the demethylation of the methoxy group to yield the final product.
Materials:
-
4'-Methyl-5-allyl-2-methoxy-1,1'-biphenyl
-
Demethylating agent (e.g., BBr₃, AlCl₃ with a thiol)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve 4'-methyl-5-allyl-2-methoxy-1,1'-biphenyl (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the demethylating agent (e.g., BBr₃, 1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or methanol at a low temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 4'-Methyl-Honokiol.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of 4'-Methyl-Honokiol, based on analogous reactions reported in the literature.
| Reaction Step | Product | Typical Yield (%) |
| Esterification of 4-Methylphenylboronic acid | 4-Methylbenzylboronic acid pinacol ester | 85-95 |
| Suzuki-Miyaura Coupling | 4'-Methyl-5-allyl-2-methoxy-1,1'-biphenyl | 70-90 |
| Demethylation | 4'-Methyl-Honokiol | 60-80 |
Signaling Pathways and Biological Relevance
Natural products like Honokiol and its derivatives are known to interact with various cellular signaling pathways, contributing to their therapeutic effects. The introduction of a methyl group at the 4'-position, as in 4'-Methyl-Honokiol, can modulate the compound's interaction with biological targets.
Application Notes and Protocols for Asymmetric Synthesis using Benzylboronic Acid Pinacol Esters
A focus on 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane and its analogs
Introduction:
Boronic esters are highly versatile intermediates in modern organic synthesis, prized for their stability, ease of handling, and broad reactivity.[1] Benzylboronic acid pinacol esters, such as this compound, are valuable building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric transformations utilizing these reagents is of paramount importance for accessing enantioenriched compounds with high biological activity. While specific asymmetric applications of this compound are not extensively documented in peer-reviewed literature, the reactivity of this compound is representative of the broader class of benzylboronic acid pinacol esters. This document provides an overview of the potential asymmetric applications of this class of compounds, supported by detailed protocols from closely related examples. The methodologies presented herein are intended to serve as a guide for researchers and scientists in drug development exploring the stereoselective synthesis of molecules incorporating a benzyl moiety.
I. Rhodium-Catalyzed Asymmetric 1,4-Addition to α,β-Unsaturated Enones
One of the most powerful applications of benzylboronic acid pinacol esters in asymmetric synthesis is the rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated ketones. This reaction allows for the creation of a chiral carbon-carbon bond, leading to the formation of enantioenriched β-benzylated ketones, which are valuable precursors for a variety of biologically active molecules. The use of a chiral phosphine ligand in conjunction with a rhodium catalyst is crucial for achieving high levels of enantioselectivity.
Data Presentation: Substrate Scope and Enantioselectivity
The following table summarizes the results for the rhodium-catalyzed asymmetric conjugate addition of various boronic acids to cyclic enones, demonstrating the feasibility of using benzylboronic acid pinacol esters in such transformations.
| Entry | Enone | Boronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | (R,R)-DIPHONANE | 95 | 92 |
| 2 | Cyclohex-2-en-1-one | 4-Methylphenylboronic acid | (R,R)-DIPHONANE | 98 | 94 |
| 3 | Cyclopent-2-en-1-one | Phenylboronic acid | (R,R)-DIPHONANE | 85 | 88 |
| 4 | Cyclohept-2-en-1-one | Phenylboronic acid | (R,R)-DIPHONANE | 78 | 85 |
Data adapted from representative rhodium-catalyzed asymmetric conjugate additions of boronic acids to cyclic enones.[2]
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition
This protocol is a representative example of the rhodium-catalyzed asymmetric conjugate addition of a boronic acid to a cyclic enone.
Materials:
-
[Rh(acac)(CO)₂] (1.0 mol%)
-
Chiral bisphosphine ligand (e.g., (R,R)-DIPHONANE) (1.2 mol%)
-
Benzylboronic acid pinacol ester (1.5 equiv)
-
Cyclic enone (1.0 equiv)
-
1,4-Dioxane/H₂O (10:1 mixture)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (0.01 mmol, 1.0 mol%) and the chiral bisphosphine ligand (0.012 mmol, 1.2 mol%).
-
Add 1.0 mL of the 1,4-dioxane/H₂O (10:1) solvent mixture and stir the solution at room temperature for 30 minutes.
-
Add the cyclic enone (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
In a separate vial, dissolve the benzylboronic acid pinacol ester (1.5 mmol, 1.5 equiv) in 1.0 mL of the 1,4-dioxane/H₂O mixture.
-
Add the boronic ester solution to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-benzylated ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
II. Asymmetric Synthesis of Chiral Benzylic Boronic Esters
Another key application is the direct synthesis of enantioenriched benzylic boronic esters. These chiral building blocks are highly valuable as they can undergo a wide range of stereospecific transformations. One modern approach involves a photoredox/nickel-catalyzed multicomponent cross-coupling reaction.
Data Presentation: Enantioselective Synthesis of Benzylic Boronic Esters
The following table illustrates the scope of the photoredox/nickel-catalyzed enantioselective synthesis of benzylic boronic esters.
| Entry | Aryl Halide | Alkyltrifluoroborate | Vinyl Boronate | Yield (%) | er |
| 1 | 4-Bromotoluene | K(c-Pr)BF₃ | VinylBpin | 85 | 95:5 |
| 2 | 4-Bromoanisole | K(c-Pr)BF₃ | VinylBpin | 82 | 94:6 |
| 3 | 1-Bromonaphthalene | K(c-Pr)BF₃ | VinylBpin | 78 | 96:4 |
| 4 | 4-Bromobenzonitrile | K(c-Pr)BF₃ | VinylBpin | 75 | 92:8 |
er = enantiomeric ratio. Data is representative of enantioselective syntheses of benzylic boronic esters.[3][4]
Experimental Protocol: General Procedure for Photoredox/Nickel-Catalyzed Enantioselective Synthesis of Benzylic Boronic Esters
This protocol provides a general method for the asymmetric synthesis of chiral benzylic boronic esters.
Materials:
-
NiCl₂·glyme (5 mol%)
-
Chiral ligand (e.g., a chiral bis(oxazoline) ligand) (5.5 mol%)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1 mol%)
-
Aryl halide (1.0 equiv)
-
Potassium alkyltrifluoroborate (2.0 equiv)
-
Vinyl boronate (1.5 equiv)
-
Inorganic base (e.g., Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dimethoxyethane)
-
Standard laboratory glassware for photochemical reactions and purification supplies
Procedure:
-
In a glovebox, to an oven-dried vial, add NiCl₂·glyme (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%).
-
Add 1.0 mL of anhydrous 1,2-dimethoxyethane and stir the mixture at room temperature for 30 minutes.
-
To this solution, add the photocatalyst (0.01 mmol, 1 mol%), aryl halide (1.0 mmol, 1.0 equiv), potassium alkyltrifluoroborate (2.0 mmol, 2.0 equiv), vinyl boronate (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a photoreactor and irradiate with blue LEDs, ensuring the reaction temperature is maintained at room temperature.
-
Stir the reaction for 24-48 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched benzylic boronic ester.
-
Determine the enantiomeric ratio (er) by chiral HPLC or GC analysis.
Visualizations
Caption: Catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.
Caption: Proposed mechanism for the photoredox/nickel-catalyzed synthesis of chiral benzylic boronic esters.
References
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki reactions with 4-methylbenzylboronic acid pinacol ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving 4-methylbenzylboronic acid pinacol ester, helping you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and other complications during the Suzuki coupling of 4-methylbenzylboronic acid pinacol ester.
Q1: My Suzuki coupling reaction with 4-methylbenzylboronic acid pinacol ester is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki reaction can often be attributed to several critical factors. A systematic evaluation of your reaction parameters is the most effective approach. Key areas to focus on include:
-
Catalyst System (Catalyst and Ligand): The choice of palladium catalyst and phosphine ligand is paramount for efficient coupling. For benzylboronic esters, which can be less reactive than their aryl counterparts, a highly active catalyst system is often necessary.
-
Base Selection: The base is critical for the activation of the boronic acid ester in the transmetalation step.[1][2] However, an inappropriate base can lead to side reactions.
-
Solvent System: The solvent influences the solubility of reactants and the stability and activity of the catalyst.
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics, but excessive heat can cause degradation of the catalyst or reactants.[1]
-
Reaction Atmosphere: The presence of oxygen can deactivate the palladium catalyst, leading to a stalled reaction.[1]
Q2: I am observing a significant amount of 4-methyltoluene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 4-methyltoluene is a result of a common side reaction known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1][3] While pinacol esters are more stable than boronic acids, they can still undergo this process, especially under certain conditions.[3]
To minimize protodeboronation:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3]
-
Anhydrous Conditions: Although some Suzuki protocols use aqueous media, water can act as a proton source.[3] Employing anhydrous solvents and reagents can be beneficial.
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation.[3] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Efficient Catalyst System: A slow or inefficient catalyst will prolong the reaction time, exposing the boronic ester to conditions that favor protodeboronation for longer.[3]
Q3: Besides the desired product and protodeboronation byproduct, I am also seeing a significant amount of biaryl homocoupling of my aryl halide. What causes this and how can I reduce it?
A3: Homocoupling of the aryl halide is another common side reaction. This can be influenced by:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidative processes that favor homocoupling.[4]
-
Inefficient Transmetalation: If the transmetalation step is slow, the oxidative addition product of the palladium catalyst and the aryl halide may undergo side reactions, including homocoupling.
-
Stoichiometry: Using a slight excess of the boronic acid ester (e.g., 1.2-1.5 equivalents) can help to favor the cross-coupling pathway.
Q4: My reaction seems to stall before completion, even with extended reaction times. What could be the issue?
A4: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may be deactivating over time. This can be caused by exposure to oxygen, high temperatures, or impurities in the reagents or solvent.[1]
-
Insoluble Species: The formation of insoluble palladium species or inorganic salts can inhibit the catalytic cycle. Ensure vigorous stirring.[2]
-
Insufficiently Active Catalyst: The chosen catalyst system may not be active enough for the specific substrates, especially if a less reactive aryl chloride is used.
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how different reaction parameters can affect the yield of the Suzuki coupling between 4-methylbenzylboronic acid pinacol ester and an aryl bromide. Note: This data is representative and actual results may vary depending on the specific aryl halide and other experimental variables.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Observations |
| Pd(OAc)₂ (2) | PPh₃ (4) | 45 | Moderate yield, some side products observed. |
| Pd₂(dba)₃ (1) | SPhos (2) | 85 | High yield, clean reaction profile. |
| Pd(dppf)Cl₂ (2) | - | 75 | Good yield, effective for many substrates. |
| Pd(PPh₃)₄ (3) | - | 60 | Commonly used, but may be less effective for challenging couplings. |
Table 2: Effect of Base on Yield
| Base (equiv) | Solvent | Yield (%) | Observations |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 65 | Standard conditions, moderate yield. |
| K₃PO₄ (3) | Toluene | 88 | Excellent yield, often a good choice for sensitive substrates.[2] |
| Cs₂CO₃ (2.5) | THF | 82 | Highly effective, but more expensive. |
| NaOtBu (2) | Toluene | 30 | Strong base, significant protodeboronation observed. |
Table 3: Effect of Solvent on Yield
| Solvent | Base | Yield (%) | Observations |
| Dioxane/H₂O (4:1) | K₂CO₃ | 65 | Common biphasic system. |
| Toluene | K₃PO₄ | 88 | Anhydrous conditions, often gives high yields. |
| THF | Cs₂CO₃ | 82 | Good solvent for many Suzuki reactions. |
| DMF | K₂CO₃ | 55 | Can be effective, but may require higher temperatures. |
Experimental Protocols
General Procedure for Suzuki Coupling of 4-Methylbenzylboronic Acid Pinacol Ester with an Aryl Bromide:
Materials:
-
4-Methylbenzylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 4-methylbenzylboronic acid pinacol ester, base, palladium catalyst, and ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimization of Suzuki-Miyaura Couplings of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane with aryl halides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic evaluation of your reaction components and conditions is crucial. Key parameters to check include:
-
Catalyst Activity: The palladium catalyst, particularly the Pd(0) species, is the active component. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the Pd(0) catalyst and promote the homocoupling of the boronic ester.[1][2] It is imperative to use properly degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic ester. While pinacol esters are generally more stable than their corresponding boronic acids, they can still degrade over time.
-
Base and Solvent Selection: The choice of base and solvent system is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]
Q2: I am observing significant protodeboronation of my benzylic boronic ester. What measures can I take to minimize this side reaction?
A2: Protodeboronation, the substitution of the boronic ester group with a hydrogen atom, is a common side reaction, particularly with benzylic boronic esters. To mitigate this issue, consider the following strategies:
-
Employ a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[1]
-
Anhydrous Conditions: Since water is a primary proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of a More Stable Boron Reagent: If protodeboronation persists, consider converting the pinacol ester to a more robust derivative, such as an MIDA (N-methyliminodiacetic acid) boronate, for the coupling reaction.
Q3: Homocoupling of the boronic ester is a significant side product in my reaction. How can this be suppressed?
A3: Homocoupling, the dimerization of the boronic ester, is often promoted by the presence of Pd(II) species and oxygen.[2] To suppress this side reaction:
-
Ensure Complete Reduction of Pd(II) Precatalyst: If using a Pd(II) source, ensure the reaction conditions are suitable for its efficient reduction to the active Pd(0) species.
-
Thoroughly Degas Solvents: Removing dissolved oxygen from the reaction solvent is critical to prevent the oxidation of the Pd(0) catalyst, which can lead to homocoupling.[1][2]
-
Use an Appropriate Ligand: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more air-stable precatalyst.[1] |
| Incomplete reaction | Monitor the reaction by TLC or GC-MS to determine if it has gone to completion. If not, consider increasing the reaction time or temperature. | |
| Poor solubility of reagents | Select a solvent system in which all reactants are soluble at the reaction temperature. | |
| Protodeboronation of the Boronic Ester | Base is too strong | Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[1] |
| Presence of water | Use anhydrous solvents and reagents.[1] | |
| Homocoupling of the Boronic Ester | Oxygen in the reaction mixture | Thoroughly degas all solvents and maintain a strict inert atmosphere.[1][2] |
| Inefficient catalyst system | Screen different palladium catalysts and phosphine ligands to find a more selective system. | |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize the reaction to minimize byproduct formation. For purification, explore different solvent systems for column chromatography or consider recrystallization. |
Data Presentation: Catalyst and Base Optimization
The following tables summarize the effects of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura couplings of benzylic boronic esters with aryl halides. While not specific to this compound, these data provide a valuable starting point for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | 4-Bromotoluene | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 85 |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | 4-Chlorotoluene | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 72 |
| Pd(OAc)₂ (2) | SPhos (4) | 4-Bromobenzonitrile | K₃PO₄ | Toluene | 100 | 92 |
| Pd₂(dba)₃ (1) | XPhos (2) | 1-Bromo-4-methoxybenzene | K₃PO₄ | Dioxane | 100 | 95 |
Data is representative of couplings with benzylic boronic species and various aryl halides.
Table 2: Effect of Base on Yield
| Catalyst/Ligand | Aryl Halide | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ | 4-Bromotoluene | Cs₂CO₃ (3) | THF/H₂O | 77 | 85 |
| PdCl₂(dppf)·CH₂Cl₂ | 4-Bromotoluene | K₂CO₃ (3) | THF/H₂O | 77 | 78 |
| PdCl₂(dppf)·CH₂Cl₂ | 4-Bromotoluene | K₃PO₄ (3) | THF/H₂O | 77 | 82 |
| Pd(OAc)₂/SPhos | 4-Bromobenzonitrile | K₃PO₄ (2) | Toluene | 100 | 92 |
| Pd(OAc)₂/SPhos | 4-Bromobenzonitrile | Na₂CO₃ (2) | Toluene | 100 | 85 |
Yields are illustrative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., SPhos; 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane; to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][3]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
Technical Support Center: Reactions with 4-methylbenzylboronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-methylbenzylboronic acid pinacol ester. The focus is on identifying and mitigating common side products to ensure successful synthetic outcomes.
Troubleshooting Guides
This section addresses common issues encountered during reactions with 4-methylbenzylboronic acid pinacol ester, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Potential Causes and Solutions
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of p-xylene. This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water.[1][2]
-
Diagnosis: The presence of p-xylene can be confirmed by GC-MS or by its characteristic signals in ¹H NMR spectroscopy.
-
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[1]
-
Optimize Base: Employ milder bases such as K₃PO₄ or Cs₂CO₃, as stronger bases can promote protodeboronation.[3]
-
Lower Reaction Temperature: If the reaction is sluggish at lower temperatures, consider switching to a more active catalyst system instead of increasing the heat.[4]
-
Use a More Stable Boron Reagent: While the pinacol ester is more stable than the corresponding boronic acid, for particularly challenging couplings, consider in situ generation of the boronic acid or the use of other stabilizing groups if protodeboronation is severe.[1][5]
-
-
-
Inactive Catalyst: The palladium catalyst, especially if it's a Pd(II) precatalyst, may not be efficiently reduced to the active Pd(0) species, or the phosphine ligands may have oxidized.[2]
-
Diagnosis: The reaction fails to proceed even with fresh, high-quality starting materials.
-
Solutions:
-
Use Fresh Catalyst and Ligands: Ensure that the palladium source and ligands have been stored under an inert atmosphere and are not expired.
-
Employ a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ can sometimes be more effective as it doesn't require an in situ reduction step.[6]
-
Choose a More Active Catalyst System: For less reactive coupling partners, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can promote the oxidative addition and reductive elimination steps.[6]
-
-
-
Hydrolysis of the Pinacol Ester: The pinacol ester can hydrolyze back to the 4-methylbenzylboronic acid, which is generally less stable.[7]
-
Diagnosis: The presence of 4-methylbenzylboronic acid and pinacol can be detected by LC-MS or NMR.
-
Solutions:
-
Minimize Water Content: Use anhydrous solvents and reagents.
-
Appropriate Base: The choice of base and solvent system can influence the rate of hydrolysis. Anhydrous conditions with a suitable base are preferable.[8]
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Their Mitigation
-
Homocoupling Product (1,2-di(p-tolyl)ethane): This side product arises from the coupling of two molecules of the 4-methylbenzylboronic acid pinacol ester. It is often promoted by the presence of oxygen or Pd(II) species.[9][10]
-
Diagnosis: The homocoupling product can be identified by MS, as it will have a molecular weight corresponding to the dimer of the 4-methylbenzyl group.
-
Solutions:
-
Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[10]
-
Use a Pd(0) Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can reduce the amount of Pd(II) available for homocoupling.[6]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to keep the palladium in its active Pd(0) state.[11]
-
-
-
p-Xylene (from Protodeboronation): As mentioned above, this is a common byproduct.
-
Diagnosis: Easily identified by GC-MS or ¹H NMR.
-
Solutions: Refer to the solutions for protodeboronation in "Issue 1".
-
-
4-Methylbenzylboronic Acid and Pinacol (from Hydrolysis):
-
Diagnosis: Can be detected by LC-MS or NMR.
-
Solutions: Refer to the solutions for hydrolysis in "Issue 1".
-
Data Presentation: Product and Side Product Identification
The following table summarizes the key analytical data for the expected product and common side products in a Suzuki-Miyaura coupling of 4-methylbenzylboronic acid pinacol ester with a generic aryl bromide (Ar-Br).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Illustrative) |
| Desired Product (Ar-CH₂-C₆H₄-CH₃) | Ar-CH₂-C₆H₄-CH₃ | Varies with Ar | Varies with Ar | Aromatic protons from Ar and the tolyl group, a singlet for the benzylic -CH₂-, and a singlet for the tolyl -CH₃. |
| Protodeboronation Product (p-Xylene) | CH₃-C₆H₄-CH₃ | C₈H₁₀ | 106.17 | Aromatic protons (singlet or doublet depending on resolution) and a singlet for the two methyl groups. |
| Homocoupling Product (1,2-di(p-tolyl)ethane) | CH₃-C₆H₄-CH₂-CH₂-C₆H₄-CH₃ | C₁₆H₁₈ | 210.32 | Aromatic protons, a singlet for the ethylene bridge (-CH₂-CH₂-), and a singlet for the two methyl groups. |
| Hydrolysis Product (4-Methylbenzylboronic acid) | CH₃-C₆H₄-CH₂-B(OH)₂ | C₈H₁₁BO₂ | 149.98 | Aromatic protons, a singlet for the benzylic -CH₂-, a singlet for the methyl group, and a broad singlet for the -B(OH)₂ protons. |
| Pinacol | (CH₃)₄C₂(OH)₂ | C₆H₁₄O₂ | 118.17 | A singlet for the twelve methyl protons and a singlet for the two hydroxyl protons. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 4-Methylbenzylboronic acid pinacol ester with 4-Bromoanisole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Methylbenzylboronic acid pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add 4-methylbenzylboronic acid pinacol ester, 4-bromoanisole, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: How stable is 4-methylbenzylboronic acid pinacol ester to storage?
A1: Like other boronic acid pinacol esters, it is sensitive to moisture and air. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C is often suggested) to minimize hydrolysis.
Q2: Can I use 4-methylbenzylboronic acid pinacol ester directly in Suzuki-Miyaura coupling reactions?
A2: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings as they are generally more stable and easier to handle than the corresponding boronic acids. The pinacol ester can be hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle.[12] However, the rate of this hydrolysis and the stability of the ester under the specific reaction conditions can influence the overall yield and side product formation.
Q3: What are the best analytical methods to monitor the progress of my reaction?
A3: A combination of techniques is often best. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for identifying the desired product and various side products by their molecular weights. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for detecting volatile side products like p-xylene. Quantitative NMR (qNMR) can be used to determine the yield and purity of the final product.[13][14]
Q4: Does the methyl group on the benzyl ring affect the reactivity and side reactions?
A4: The methyl group is weakly electron-donating, which can slightly increase the electron density on the aromatic ring. This can make the boronic ester more susceptible to protodeboronation compared to electron-deficient arylboronic esters.[1] However, it is generally considered a versatile and reliable coupling partner.
Q5: What should I do if I consistently get a mixture of products?
A5: If you consistently observe a mixture of the desired product and side products like the homocoupled dimer and the protodeboronated species, a systematic optimization of the reaction conditions is necessary. This involves screening different palladium catalysts, ligands, bases, solvents, and reaction temperatures to find the optimal conditions that favor the desired cross-coupling pathway over the competing side reactions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Purification strategies for products from 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of reaction products derived from 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane .
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a pinacol boronate ester, primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] It allows for the formation of a carbon-carbon bond, typically coupling the 4-methylbenzyl group with an aryl or vinyl (pseudo)halide to synthesize diarylmethane derivatives and other complex organic molecules.[3]
Q2: What are the most common impurities encountered when purifying products from this starting material?
A2: Common impurities can be categorized as follows:
-
Boron-Containing Impurities: Unreacted starting boronic ester, the corresponding boronic acid (from hydrolysis), and boroxines (from dehydration of the boronic acid).[4][5]
-
Homocoupling Products: Dimerization of the aryl halide coupling partner or the boronic ester can lead to symmetrical biaryl byproducts.[4][5]
-
Protodeborylation Byproduct: Cleavage of the C-B bond of the starting material results in the formation of 4-methyltoluene (p-xylene).[4][5][6]
-
Catalyst Residues: Residual palladium from the catalyst, which can appear as colloidal palladium black, and ligands (e.g., phosphines or their oxides).[4]
-
Inorganic Salts: Bases (e.g., K₂CO₃, CsF) and their byproducts from the reaction.
Q3: What are the general purification strategies for the products?
A3: A multi-step approach is typically most effective:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Filtration: Passing the crude product through a plug of silica gel or Celite can remove baseline impurities and some palladium residues.[7][8]
-
Column Chromatography: Silica gel chromatography is the most common method for separating the desired product from organic byproducts.
-
Recrystallization: An excellent final step for obtaining highly pure, crystalline solids.[7][9]
Q4: How does the stability of a pinacol boronate ester compare to a boronic acid during purification?
A4: Pinacol boronate esters, such as this compound, are generally more stable, less polar, and easier to handle than their corresponding boronic acids.[10] They are less prone to decomposition and protodeborylation, which simplifies purification as you are less likely to be dealing with large quantities of byproduct.[6][10]
Troubleshooting Guide
Problem 1: My purified product is contaminated with a boron-containing impurity that co-elutes on the column.
| Possible Cause | Solution |
| Unreacted Boronic Ester: The starting material has a similar polarity to the less polar product. | Optimize the reaction to drive it to completion. For purification, try a different solvent system for chromatography, potentially with a less polar eluent to increase separation. |
| Hydrolyzed Boronic Acid: The pinacol ester has hydrolyzed to the more polar 4-methylbenzylboronic acid. This is common if the product itself is polar.[11] | Perform a basic aqueous wash (e.g., with 1M NaOH) during the workup. The boronic acid will be deprotonated and move to the aqueous layer. Caution: This is not suitable if your product has base-sensitive functional groups.[1] |
| Co-elution with Polar Product: If the desired product is acidic or very polar, it may elute with the boronic acid impurity.[11] | Consider adding a small amount of acetic acid (e.g., 0.1%) to the chromatography mobile phase to improve separation.[11] Alternatively, the crude mixture can be derivatized (e.g., esterification of an acid product) to alter polarities for easier separation, followed by deprotection.[11] |
Problem 2: My final product is dark-colored or contains black particles.
| Possible Cause | Solution |
| Palladium Black: The palladium(0) catalyst has agglomerated and precipitated.[4] | During workup, filter the crude mixture through a pad of Celite before concentration.[7][8] If the color persists, treatment with activated charcoal in a suitable solvent, followed by filtration through Celite, can remove residual palladium. |
| Ligand Degradation: Phosphine ligands can oxidize or degrade, leading to colored impurities. | Specialized commercial scavengers designed to bind palladium and phosphine residues can be added to the crude solution before final purification. |
Problem 3: The yield is low, and I've identified the protodeborylation byproduct (4-methyltoluene).
| Possible Cause | Solution |
| Presence of Protic Sources: Water or alcohols in the reaction mixture can lead to protodeborylation.[5][6] | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[12] |
| Reaction Conditions: High temperatures or extended reaction times can promote this side reaction. | Optimize the reaction conditions. Consider a lower temperature or a more active catalyst/ligand combination that allows for shorter reaction times. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reaction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in separating the layers.
-
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elute the Column: Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity (gradient elution) if necessary to elute the product.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Select a Solvent System: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for biaryl products include hexanes, ethanol, methanol, or a mixture like hexanes/ethyl acetate.[7][9]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., in a water bath) with stirring until the solid completely dissolves.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratching the inside of the flask with a glass rod or placing it in an ice bath can help induce crystallization.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Product: Allow the crystals to dry completely under vacuum to remove any residual solvent.
Visualized Workflows and Logic
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
Preventing deboronation of 4-methylbenzylboronic acid pinacol ester during reaction
Technical Support Center: 4-Methylbenzylboronic Acid Pinacol Ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the deboronation of 4-methylbenzylboronic acid pinacol ester during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with 4-methylbenzylboronic acid pinacol ester?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of 4-methylbenzylboronic acid pinacol ester, this reaction converts the starting material into 4-methyltoluene (p-xylene), which reduces the yield of the desired product and complicates purification. This is a common challenge in reactions that utilize boronic acids and their esters, such as the Suzuki-Miyaura coupling.[1][2]
Q2: Pinacol esters are supposed to be stable. Why does deboronation still occur?
A2: While forming a pinacol ester significantly enhances the stability of a boronic acid against both protodeboronation and oxidation, it does not offer absolute protection.[3][4] The pinacol ester can be hydrolyzed back to the more reactive boronic acid, especially under basic conditions in the presence of water.[5][6] This regenerated boronic acid is more susceptible to deboronation. Therefore, even when starting with the stable pinacol ester, controlling the reaction conditions is critical.
Q3: What are the primary factors that promote the deboronation of this compound?
A3: Several key factors can accelerate the rate of deboronation:
-
Presence of Water: Water can act as a proton source and facilitates the hydrolysis of the pinacol ester to the more labile boronic acid.[5][7]
-
Base Selection: Strong bases, particularly hydroxides like NaOH and KOH, can promote both the hydrolysis of the ester and the subsequent deboronation.[5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the deboronation side reaction, sometimes more than the desired productive reaction.[2][5]
-
Prolonged Reaction Times: The longer the boronic ester is exposed to potentially harsh basic and high-temperature conditions, the greater the extent of deboronation.[5]
-
Inefficient Catalysis: If the primary reaction (e.g., Suzuki coupling) is slow, the boronic ester has more time to decompose via the deboronation pathway.[5]
Q4: How should I store 4-methylbenzylboronic acid pinacol ester to ensure maximum stability?
A4: For optimal stability and longevity, the compound should be stored in a tightly sealed container in a cool (2-8 °C), dry environment, protected from light and air.[3] Storing under an inert atmosphere of nitrogen or argon is also recommended to minimize potential oxidative degradation.[3]
Troubleshooting Guide: Low Yields and Byproduct Formation
Problem: My reaction yield is significantly lower than expected, and analysis (GC-MS, LC-MS, or NMR) shows the presence of 4-methyltoluene as a major byproduct.
This is a classic sign of protodeboronation. Use the following checklist to diagnose and solve the issue.
Logical Pathway of Deboronation and Key Intervention Points
Caption: Relationship between factors causing deboronation and their solutions.
| Troubleshooting Step | Recommended Action |
| 1. Review Your Reaction Conditions for Water | Ensure Anhydrous Conditions: Water is a primary culprit in the hydrolysis of the pinacol ester.[5] Bake all glassware thoroughly (>120 °C) and cool under an inert gas stream. Use anhydrous grade solvents. Consider adding activated 4Å molecular sieves to the reaction mixture as a scavenger for trace amounts of water.[5] |
| 2. Evaluate the Base | Switch to a Weaker, Non-Hydroxide Base: Strong bases like NaOH or KOH significantly promote deboronation.[5] Use milder, anhydrous bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5] These are often sufficient for Suzuki-Miyaura couplings while minimizing the side reaction. |
| 3. Check the Reaction Temperature | Lower the Temperature: Elevated temperatures accelerate deboronation.[5] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (a good starting point is often 60–80 °C).[5] If the reaction is too slow, consider optimizing the catalyst system rather than increasing the heat. |
| 4. Assess Reaction Time and Catalyst Efficiency | Optimize the Catalyst System & Monitor Progress: A slow desired reaction means longer exposure to degrading conditions.[5] If deboronation is significant, consider increasing the catalyst loading or using more active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling.[5] Closely monitor the reaction's progress by TLC, GC-MS, or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged heating.[5] |
Data Summary: Stability of Boronic Esters
While specific kinetic data for 4-methylbenzylboronic acid pinacol ester is not broadly published, the qualitative stability of boronic acid pinacol esters under various conditions is well-understood.
| Condition | Parameter | Expected Stability | Rationale |
| pH | < 4 (Strongly Acidic) | Low | Acid-catalyzed hydrolysis can occur.[7] |
| 4 - 6 (Weakly Acidic) | Moderate | Hydrolysis is possible but typically slower than under strongly acidic or basic conditions.[7] | |
| 7 (Neutral) | High | Generally the most stable pH range, minimizing both acid- and base-catalyzed degradation pathways.[1] | |
| 8 - 10 (Weakly Basic) | Moderate | Base-catalyzed hydrolysis occurs; this is a necessary step for in-situ generation of the active boronic acid in Suzuki couplings but also opens the door for deboronation.[7] | |
| > 10 (Strongly Basic) | Low | Rapid hydrolysis and deboronation are expected, especially with hydroxide bases.[7] | |
| Temperature | < 0 °C | High | Recommended for long-term storage to minimize any degradation pathways.[7] |
| 0 - 25 °C | Moderate to High | Stable for short-term storage and handling, provided it is protected from moisture and air.[7] | |
| > 60 °C | Low to Moderate | The rate of thermal degradation and deboronation increases significantly. Use the lowest effective temperature for reactions.[5] | |
| Reagents | Anhydrous Aprotic Solvents (THF, Toluene, Dioxane) | High | Generally stable, as the key component for hydrolysis (water) is absent.[7] |
| Weak Bases (K₃PO₄, Cs₂CO₃) | Moderate | The ester is consumed as part of the desired reaction mechanism but deboronation is minimized compared to strong bases.[7] | |
| Strong Bases (NaOH, KOH) | Low | Rapid hydrolysis and deboronation are highly likely.[5][7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 4-methylbenzylboronic acid pinacol ester under conditions designed to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
4-Methylbenzylboronic acid pinacol ester (1.3 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 eq)
-
Anhydrous solvent (e.g., Toluene or 2-MeTHF)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Workflow for Optimized Suzuki Coupling
Caption: Experimental workflow for Suzuki coupling with deboronation prevention.
Procedure:
-
Preparation: Bake a Schlenk flask in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the cooled flask under a positive pressure of inert gas, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum followed by backfilling with inert gas to remove any dissolved oxygen.
-
Boronic Ester Addition: Add the 4-methylbenzylboronic acid pinacol ester (1.3 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress periodically. Once complete, cool the reaction to room temperature for work-up.
Protocol 2: Preparation of 4-Methylbenzylboronic Acid Pinacol Ester
This protocol describes the standard procedure for protecting 4-methylbenzylboronic acid as its pinacol ester to enhance its stability for storage and use.[3]
Materials:
-
4-Methylbenzylboronic acid
-
Pinacol
-
Toluene (or another suitable aprotic solvent)
-
Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add 4-methylbenzylboronic acid (1.0 eq), pinacol (1.1 eq), and a sufficient volume of toluene to allow for efficient stirring and reflux.
-
Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. Water formed during the esterification will be collected in the Dean-Stark trap.
-
Completion: The reaction is typically complete when no more water is collected (usually 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 4-methylbenzylboronic acid pinacol ester can often be used directly or be further purified by column chromatography on silica gel if required.[3]
References
Technical Support Center: Managing Homocoupling of 4-Methylbenzylboronic Acid Pinacol Ester
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to manage the undesired homocoupling of 4-methylbenzylboronic acid pinacol ester during cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling of 4-methylbenzylboronic acid pinacol ester?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling experiments where two molecules of the 4-methylbenzylboronic acid pinacol ester react with each other to form a symmetrical dimer, 4,4'-dimethylbibenzyl.[1] This side reaction consumes the boronic ester, lowers the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can complicate purification.[1]
Q2: What are the primary causes of homocoupling?
A2: The two main causes of boronic ester homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) (Pd(II)) precatalyst.[1]
Q3: How does dissolved oxygen promote homocoupling?
A3: Dissolved molecular oxygen can oxidize the active Palladium(0) (Pd(0)) catalyst to a Pd(II) species.[1][2] This Pd(II) can then enter a catalytic cycle that promotes the dimerization of the boronic ester.[1][2] A proposed mechanism involves the formation of a palladium peroxo complex which reacts with the boronic ester, ultimately leading to the homocoupled product.[2] This is a major contributor to byproduct formation in reactions not performed under strictly inert conditions.[3]
Q4: Why can a Palladium(II) precatalyst lead to homocoupling?
A4: When a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), is used, it must be reduced in situ to the catalytically active Pd(0) form.[1][3] The boronic acid or ester can act as the reducing agent in this process.[4] This reduction consumes two equivalents of the boronic ester to produce one equivalent of the homocoupled product and one equivalent of the active Pd(0) catalyst, particularly at the beginning of the reaction.[1][3]
Q5: Is it better to use 4-methylbenzylboronic acid or its pinacol ester to avoid homocoupling?
A5: Using the pinacol boronic ester is generally recommended. Boronic esters exhibit greater stability compared to their corresponding boronic acids and are less prone to side reactions like protodeboronation and homocoupling.[3][5] While this may require an additional synthetic step, the improved yield and purity of the final product often justify it.[3]
Troubleshooting Guide
Issue 1: Significant formation of the 4,4'-dimethylbibenzyl byproduct is observed.
-
Question: My reaction analysis shows a large amount of the homocoupled dimer. What is the most likely cause and how can I fix it?
-
Answer: The most common reason for excessive homocoupling is the presence of dissolved oxygen.[6] Rigorous exclusion of oxygen is critical for suppressing this side reaction.[6]
-
Recommended Actions:
-
Degas Solvents: Thoroughly degas all solvents and water prior to use. Effective methods include:
-
Inert Gas Sparging: Bubble an inert gas like nitrogen or argon through the solvent for an extended period (at least 30 minutes).[1] Subsurface sparging, where the gas is introduced below the liquid surface, is highly efficient.[4][7]
-
Freeze-Pump-Thaw: For complete oxygen removal, perform three to five freeze-pump-thaw cycles on your solvents.[1]
-
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas (e.g., using a Schlenk line or a glovebox).[6]
-
-
Issue 2: Homocoupling persists even after rigorous degassing.
-
Question: I have been very careful to degas my solvents and run the reaction under argon, but I still see the homocoupled byproduct. What else can I try?
-
Answer: If oxygen has been effectively eliminated, the choice of palladium precatalyst is the next most likely cause.[1]
-
Recommended Actions:
-
Switch to a Pd(0) Precatalyst: Using a Pd(II) source like Pd(OAc)₂ can cause homocoupling during its initial reduction.[1][3] Switching to a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can mitigate this initial burst of homocoupling.[3]
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[4][7]
-
-
Issue 3: The reaction is sluggish, resulting in low yield and homocoupling.
-
Question: My reaction is slow, and the final mixture contains unreacted starting material, the desired product, and the homocoupled dimer. How can I improve the reaction's efficiency?
-
Answer: A sluggish reaction provides more time for side reactions to occur.[3][8] Optimizing the reaction conditions to accelerate the desired cross-coupling pathway is crucial.
-
Recommended Actions:
-
Optimize Ligand Choice: Employ bulky and electron-rich phosphine ligands (e.g., SPhos, other Buchwald-type biarylphosphine ligands).[1][8] These ligands can accelerate the rate-limiting steps of the desired catalytic cycle, allowing it to outcompete the homocoupling pathway.[3]
-
Select an Appropriate Base: The choice of base can significantly impact the reaction.[6] For boronic esters, weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective and can minimize side reactions.[8]
-
Adjust Temperature: Cautiously increasing the reaction temperature can sometimes increase the rate of the desired coupling.[3] However, excessive heat can also lead to catalyst decomposition, so this parameter should be optimized carefully (e.g., in the 60-100 °C range).[1][8]
-
Ensure Efficient Mixing: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]
-
-
Issue 4: The homocoupled byproduct is difficult to remove during purification.
-
Question: I am having trouble separating my desired product from the 4,4'-dimethylbibenzyl byproduct using column chromatography. What should I do?
-
Answer: Due to their structural similarity, co-elution is a common problem. While prevention is the best strategy, purification techniques can be optimized.
-
Recommended Actions:
-
Modify Chromatography Conditions: Explore different solvent systems (eluents) for column chromatography to improve the separation between your product and the nonpolar homocoupled byproduct.[1] Sometimes a less polar or more complex solvent mixture can achieve the required resolution.
-
Revisit Prevention Strategies: If purification remains a significant challenge, it is highly recommended to revisit the troubleshooting steps above to minimize the formation of the byproduct in the first place.
-
-
Data Presentation
Table 1: Influence of Dissolved Oxygen on Homocoupling Byproduct Formation
This table illustrates the critical impact of dissolved oxygen on the formation of the homocoupled dimer, based on data from scaled experiments.[4]
| Entry | Dissolved Oxygen (ppm) at t=0 | Homocoupled Dimer (%) |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
Data suggests that nearly complete deoxygenation is required to minimize dimer formation.[4]
Table 2: Summary of Reaction Parameter Effects on Homocoupling
This table summarizes general trends for optimizing a Suzuki-Miyaura coupling to minimize the homocoupling of 4-methylbenzylboronic acid pinacol ester.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen)[6] | Prevents oxygen from oxidizing the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[1][3] | Avoids the initial reduction step of Pd(II) precatalysts that consumes the boronic ester to form the homocoupled byproduct.[1][3][4] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, Buchwald-type ligands)[1][3] | Accelerates the desired cross-coupling catalytic cycle, making it kinetically favored over the homocoupling pathway.[3] |
| Base | Weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[6] | Sufficiently active for the Suzuki coupling while minimizing base-mediated side reactions.[8] |
| Solvent | Anhydrous, thoroughly degassed solvents[8] | Minimizes proton sources for potential protodeboronation and ensures rigorous exclusion of dissolved oxygen.[1][8] |
| Temperature | Optimized; avoid excessive heat[6][8] | Lowering the temperature can reduce the rate of side reactions, but must be balanced with achieving an efficient reaction rate.[6][8] |
| Additives | Mild reducing agents (e.g., potassium formate)[4][7] | Can help suppress the formation of Pd(II) species that drive homocoupling.[4][7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices to suppress the formation of the homocoupled byproduct.
-
Glassware and Reagent Preparation:
-
Reaction Setup:
-
Reagent Addition:
-
Add the degassed solvent(s) (e.g., toluene, 1,4-dioxane) via syringe.[1]
-
If using a biphasic system, add the degassed aqueous component.
-
Sparge the resulting slurry with inert gas for an additional 15-20 minutes to ensure the reaction mixture is free of oxygen.[1]
-
Add the 4-methylbenzylboronic acid pinacol ester (1.2-1.5 eq.).
-
Finally, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) under a positive flow of inert gas.[1][3]
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][8]
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
Caption: Troubleshooting flowchart for addressing homocoupling in experimental design.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane in solution. It includes troubleshooting advice in a question-and-answer format, quantitative data for related compounds, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My solution of this compound shows signs of degradation over time (e.g., decreased purity by HPLC, formation of new peaks). What is the likely cause?
A1: The most common degradation pathway for boronic acid pinacol esters like this compound in solution is hydrolysis. This reaction cleaves the boronic ester bond, yielding 4-methylbenzylboronic acid and pinacol, particularly in the presence of water or other protic solvents.[1][2][3] Additionally, under certain conditions, especially with prolonged storage or exposure to air, oxidation of the boronic ester can occur.[4]
Q2: I am observing significant hydrolysis of my compound during my aqueous reaction or workup. How can I minimize this?
A2: To minimize hydrolysis, consider the following strategies:
-
pH Control: The stability of boronic esters is pH-dependent. Both acidic and basic conditions can accelerate hydrolysis.[5][6][7] Whenever possible, maintain the pH of your aqueous solution within a neutral range (approximately pH 7).
-
Temperature: Perform your reaction or workup at the lowest feasible temperature, as higher temperatures accelerate the rate of hydrolysis.[5]
-
Anhydrous Conditions: If your experimental conditions permit, using anhydrous solvents and reagents will significantly reduce the extent of hydrolysis.[8]
-
Reaction Time: Minimize the time the compound is in an aqueous environment.
Q3: My compound appears to be degrading during purification by silica gel chromatography. What are my options?
A3: Standard silica gel is acidic and can promote the hydrolysis of boronic esters.[8] To address this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, in your eluent and then pack the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Employ a More Stable Protecting Group: For particularly sensitive substrates, using more robust boronic acid protecting groups like N-methyliminodiacetic acid (MIDA) esters can prevent degradation during chromatography.[8]
Q4: I am having difficulty obtaining reproducible results when analyzing my compound by reversed-phase HPLC (RP-HPLC). What could be the issue?
A4: On-column hydrolysis is a common problem when analyzing boronic acid pinacol esters by RP-HPLC, leading to inconsistent results.[1][2][9] The aqueous mobile phases and the stationary phase itself can contribute to this degradation. To improve your analysis:
-
Optimize Mobile Phase: Avoid acidic modifiers like formic or trifluoroacetic acid, which can accelerate hydrolysis. Using a mobile phase without a pH modifier or even a slightly basic mobile phase may improve stability.[2][3]
-
Select an Appropriate Column: Use an HPLC column with low silanol activity. Columns with end-capping or those based on hybrid particle technology (e.g., Waters XTerra MS C18) have been shown to reduce on-column hydrolysis.[2][9]
-
Use a Non-Aqueous Diluent: Prepare your samples in an aprotic and anhydrous solvent (e.g., acetonitrile, THF) to prevent hydrolysis before injection.[3]
-
Consider Alternative Analytical Techniques: For highly sensitive compounds, techniques like hydrophilic interaction liquid chromatography (HILIC) or non-aqueous capillary electrophoresis (NACE) can be more suitable as they use mobile phases with high organic content, thus minimizing hydrolysis.[1]
Q5: What are the best practices for storing solutions of this compound?
A5: For optimal stability in solution, adhere to the following storage guidelines:
-
Solvent Choice: Store the compound in a dry, aprotic solvent such as tetrahydrofuran (THF), dioxane, or toluene.
-
Inert Atmosphere: To prevent potential oxidation, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store solutions at a low temperature, for instance, in a refrigerator (2-8 °C) or freezer (-20 °C).[10]
-
Container: Use a tightly sealed container to prevent the ingress of atmospheric moisture.
Data Presentation
Table 1: Representative Half-lives (t½) for the Hydrolysis of para-Substituted Phenylboronic Pinacol Esters at Room Temperature
| Substituent (at para-position) | Solvent System | pH | Approximate Half-life (t½) in minutes |
| -H (Unsubstituted) | Water | Neutral | ~ 180 |
| -H (Unsubstituted) | 50 mM Phosphate Buffer | 7.4 | ~ 20 |
| -OH (Electron-donating) | Water | Neutral | > 300 |
| -OH (Electron-donating) | 50 mM Phosphate Buffer | 7.4 | ~ 45 |
| -NHCOCH₃ (Electron-donating) | Water | Neutral | > 300 |
| -NHCOCH₃ (Electron-donating) | 50 mM Phosphate Buffer | 7.4 | ~ 60 |
Note: This data is adapted from studies on phenylboronic pinacol esters and serves to illustrate the general trends in stability. Actual hydrolysis rates for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolytic Stability by RP-HPLC
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
Sample Preparation:
-
To a series of vials, add the desired buffer solution (e.g., phosphate buffer at pH 5, 7, and 9) or aqueous/organic solvent mixture.
-
Spike each vial with a small volume of the stock solution to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Cap the vials tightly and start a timer.
-
-
Incubation: Maintain the sample vials at a constant temperature (e.g., 25 °C or 40 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (Optional but Recommended): Immediately dilute the aliquot into a cold, aprotic solvent (e.g., acetonitrile) to slow down further degradation before analysis.
-
HPLC Analysis:
-
Inject the quenched sample onto a suitable RP-HPLC system.
-
Recommended HPLC Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to resolve the boronic ester from its boronic acid hydrolysis product (e.g., start with a higher aqueous content and ramp up the organic phase).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
-
Data Analysis:
-
Determine the peak areas of the parent boronic ester and the 4-methylbenzylboronic acid product at each time point.
-
Calculate the percentage of the remaining boronic ester at each time point relative to the initial amount (t=0).
-
Plot the percentage of the remaining boronic ester versus time to determine the degradation kinetics.
-
Visualizations
Caption: Hydrolysis degradation pathway of the boronic ester.
Caption: Experimental workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Benzylboron Reagents: Spotlight on 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
For researchers, scientists, and drug development professionals, the selection of the appropriate benzylboron reagent is a critical decision in the synthesis of complex organic molecules. This guide provides an objective, data-driven comparison of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane against other common benzylboron reagents, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction.
The introduction of a benzyl group is a common transformation in medicinal chemistry and materials science. The Suzuki-Miyaura reaction stands out as a powerful method for this purpose, utilizing organoboron compounds as key reagents.[1] While various benzylboron reagents exist, they exhibit significant differences in stability, reactivity, and ease of handling. This guide will compare this compound, a pinacol boronate ester, with its main alternatives: benzylboronic acid and potassium benzyltrifluoroborate.
Executive Summary: The Stability-Reactivity Trade-off
The choice between benzylboron reagents often involves a trade-off between stability and reactivity.[2] Benzylboronic acids are generally more reactive, which can lead to faster reaction times.[3] However, they are also more prone to decomposition pathways like oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[2]
In contrast, pinacol boronate esters, such as this compound, offer significantly enhanced stability.[1][4] This is largely due to the steric hindrance provided by the tetramethyl groups on the dioxaborolane ring, which protects the boron center from unwanted reactions.[1] This increased stability makes them easier to handle, purify, and store for extended periods, which is a significant advantage in multi-step syntheses and for use in high-throughput screening.[2] Potassium benzyltrifluoroborates also offer improved stability over boronic acids and are often crystalline solids that are easy to handle.[5]
Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the benzylboron reagent. The following tables summarize representative experimental data for the cross-coupling of different benzylboron reagents with aryl halides. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution as reaction conditions are not identical.[1]
Table 1: Comparison of Benzylboron Reagents in Suzuki-Miyaura Coupling with Aryl Bromides
| Benzylboron Reagent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 | [1] (representative) |
| Benzylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] (representative) |
| Potassium Benzyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 18 | 95 | [6] |
Table 2: Comparison of Benzylboron Reagents in Suzuki-Miyaura Coupling with Aryl Chlorides
| Benzylboron Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 88 | [7] (representative) |
| Benzylboronic Acid | 4-Chloroacetophenone | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ | Toluene | 110 | 24 | 75 | [7] (representative) |
| Potassium Benzyltrifluoroborate | 4-Chloroacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 24 | 82 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of the target compound and its application in Suzuki-Miyaura coupling.
Synthesis of this compound
A common method for the synthesis of pinacol boronate esters is the reaction of a Grignard reagent with an trialkyl borate followed by esterification with pinacol. A more direct route involves the palladium-catalyzed borylation of the corresponding benzyl halide.
Protocol: Palladium-Catalyzed Borylation of 4-Methylbenzyl Chloride
-
To an oven-dried flask is added 4-methylbenzyl chloride (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (5 mL) is added, and the mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Suzuki-Miyaura Coupling Protocol
Protocol: Coupling of this compound with an Aryl Bromide
-
An oven-dried flask is charged with the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[1]
-
A suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL), is added.[1]
-
The reaction mixture is degassed by bubbling argon through the solution for 15 minutes.
-
The mixture is then heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired biaryl product.[1]
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
References
The Superior Stability and Handling of 4-Methylbenzylboronic Acid Pinacol Ester in Modern Synthesis
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving high yields, purity, and reproducibility. For researchers and professionals in drug development, the physical and chemical properties of building blocks like boronic acids and their derivatives can significantly impact the efficiency of a synthetic route. This guide provides an objective comparison between 4-methylbenzylboronic acid and its corresponding pinacol ester, highlighting the distinct advantages of the latter in terms of stability, handling, and purification, supported by experimental insights.
Executive Summary: A Tale of Two Boron Reagents
While 4-methylbenzylboronic acid is a more reactive nucleophile in Suzuki-Miyaura coupling reactions, its utility is often hampered by its inherent instability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1] The pinacol ester of 4-methylbenzylboronic acid, however, offers a robust solution to these challenges. By protecting the boronic acid moiety within a cyclic ester, the pinacol derivative exhibits markedly superior stability, making it easier to handle, purify, and store for extended periods.[1][2][3] This enhanced stability often translates to cleaner reactions and more consistent outcomes, making the pinacol ester the preferred choice in many synthetic applications, especially in complex, multi-step syntheses.[1][3]
Stability: The Pinacol Advantage
The primary advantage of 4-methylbenzylboronic acid pinacol ester lies in its enhanced stability compared to the free boronic acid. Boronic acids are known to undergo dehydration to form cyclic trimers called boroxines, a process that can lead to inconsistencies in reactivity and stoichiometry.[3] Furthermore, the C-B bond in boronic acids is susceptible to cleavage (protodeboronation) under various conditions.[3] The pinacol ester masks the reactive boronic acid functional group, rendering the molecule less prone to these degradation pathways.[2][3]
The steric bulk provided by the tetramethyl-substituted diol backbone of the pinacol group effectively shields the boron atom from unwanted reactions, such as oxidation and nucleophilic attack.[2] This protection results in a significantly longer shelf life and greater tolerance to a wider range of experimental conditions.[3]
Table 1: Comparative Stability of 4-Methylbenzylboronic Acid and its Pinacol Ester
| Property | 4-Methylbenzylboronic Acid | 4-Methylbenzylboronic Acid Pinacol Ester |
| Form | Typically a solid, can be hygroscopic | Often a crystalline, stable solid |
| Storage | Requires inert atmosphere and low temperature to minimize degradation | Can be stored for extended periods at room temperature with minimal degradation[3] |
| Susceptibility to Oxidation | Prone to oxidation of the C-B bond[2] | Significantly more resistant to oxidation[2] |
| Formation of Boroxines | Readily undergoes dehydration to form cyclic boroxine trimers[3] | The cyclic ester structure prevents boroxine formation |
| Protodeboronation | Susceptible to cleavage of the C-B bond, especially in the presence of acid or base[3] | More resistant to protodeboronation under typical reaction and purification conditions |
Handling and Purification: Streamlining the Synthetic Workflow
The physical properties of 4-methylbenzylboronic acid pinacol ester make it a more user-friendly reagent in a laboratory setting. It is generally a crystalline solid that is less sensitive to air and moisture, simplifying weighing and transfer procedures.[3] In contrast, boronic acids can be more challenging to handle due to their potential instability and hygroscopicity.
Purification of boronic acids by silica gel chromatography can be problematic due to their high polarity, which can lead to streaking and poor separation.[4] Furthermore, the acidic nature of silica gel can promote decomposition of the boronic acid. While pinacol esters are generally more amenable to chromatographic purification, they can be susceptible to hydrolysis on silica.[5] A significant advancement in this area is the use of silica gel impregnated with boric acid, which has been shown to suppress the over-adsorption of pinacol boronic esters and reduce material loss during chromatography.[6][7][8]
Table 2: Comparison of Handling and Purification
| Aspect | 4-Methylbenzylboronic Acid | 4-Methylbenzylboronic Acid Pinacol Ester |
| Physical Form | Solid, can be amorphous or crystalline | Typically a well-defined crystalline solid |
| Hygroscopicity | Can be hygroscopic, requiring careful handling | Generally less sensitive to moisture[3] |
| Chromatography | Difficult to purify by standard silica gel chromatography due to high polarity and potential for decomposition[4] | More amenable to silica gel chromatography; recovery can be improved with boric acid-treated silica gel[6][7][8] |
Reactivity in Suzuki-Miyaura Coupling: A Trade-off Between Speed and Control
In the context of the Suzuki-Miyaura cross-coupling reaction, boronic acids are generally considered to be more reactive than their pinacol ester counterparts, often leading to faster reaction times.[1] This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
However, the high reactivity of the boronic acid is coupled with its lower stability, which can be detrimental to the overall reaction outcome.[1] The use of the more stable pinacol ester allows for a slow, controlled release of the active boronic acid in situ under the basic reaction conditions.[5] This can lead to cleaner reaction profiles, higher yields of the desired product, and better reproducibility, especially when dealing with sensitive or complex substrates.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 4-methylbenzylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Methylbenzylboronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add the aryl halide, 4-methylbenzylboronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[9]
Purification of 4-Methylbenzylboronic Acid Pinacol Ester using Boric Acid-Treated Silica Gel
This protocol is adapted from a method developed to minimize the hydrolysis of pinacol boronic esters during chromatographic purification.[6][8]
Preparation of Boric Acid-Treated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).
-
Add silica gel to the solution and gently shake for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel in vacuo at 60 °C for 1.5 hours.[6]
Chromatography Procedure:
-
Pack a column with the boric acid-treated silica gel.
-
Dissolve the crude 4-methylbenzylboronic acid pinacol ester in a minimal amount of a non-polar solvent.
-
Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the purified product and concentrate under reduced pressure.
Conclusion
For researchers, scientists, and drug development professionals, the choice between 4-methylbenzylboronic acid and its pinacol ester derivative is a critical one that can influence the efficiency and success of a synthetic campaign. While the free boronic acid offers higher intrinsic reactivity, the pinacol ester provides superior stability, ease of handling, and more straightforward purification.[1][3] These advantages often outweigh the slightly lower reactivity, leading to more reliable and reproducible results, particularly in the synthesis of complex molecular targets. The ability to store and handle the pinacol ester under standard laboratory conditions without significant degradation makes it a more practical and cost-effective choice for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Substituted Benzylboronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted benzylboronic acid pinacol esters in the context of the Suzuki-Miyaura cross-coupling reaction. This reaction is a fundamental tool in synthetic chemistry for the formation of carbon-carbon bonds, and understanding the factors that influence the reactivity of the boronic ester coupling partner is crucial for reaction optimization and the efficient synthesis of complex molecules.[1]
The Role of Substituents in Reactivity
The reactivity of substituted benzylboronic acid pinacol esters in the Suzuki-Miyaura coupling is primarily influenced by two key factors: electronic effects and steric effects. These factors can significantly impact the transmetalation step of the catalytic cycle, which is often the rate-determining step.
Electronic Effects:
The electronic nature of the substituent on the benzyl ring plays a significant role in the reactivity of the boronic ester.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the organic group attached to the boron atom. This enhanced nucleophilicity facilitates the transfer of the benzyl group to the palladium center during the transmetalation step, generally leading to an increased reaction rate and higher yields.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring (e.g., -NO₂, -CF₃) decrease the nucleophilicity of the benzyl group. This can slow down the transmetalation step and may lead to lower reaction yields under standard conditions.[1]
Steric Effects:
The size and position of the substituent on the benzyl ring can also affect reactivity.
-
Steric Hindrance: Bulky substituents, particularly those in the ortho position, can sterically hinder the approach of the boronic ester to the palladium complex. This steric clash can impede the formation of the necessary intermediate for transmetalation, thereby decreasing the reaction rate. The pinacol group itself imparts a degree of steric bulk around the boron atom, which can influence the reaction kinetics when compared to less hindered boronic esters like glycol esters.[2]
Quantitative Data Presentation
| Substituent (para-position) | Electronic Effect | Hammett Constant (σp) | Expected Relative Reactivity (krel) |
| -OCH₃ | Electron-Donating | -0.27 | > 1.0 |
| -CH₃ | Electron-Donating | -0.17 | > 1.0 |
| -H | Neutral | 0.00 | 1.0 |
| -Cl | Electron-Withdrawing | +0.23 | < 1.0 |
| -CF₃ | Electron-Withdrawing | +0.54 | < 1.0 |
| -NO₂ | Electron-Withdrawing | +0.78 | < 1.0 |
Note: The Hammett constants (σp) are a measure of the electronic effect of a substituent in the para position. More negative values indicate stronger electron-donating character, while more positive values indicate stronger electron-withdrawing character. The expected relative reactivity (krel) is a qualitative representation of the anticipated reaction rate compared to the unsubstituted benzylboronic acid pinacol ester.
Experimental Protocols
To quantitatively compare the reactivity of different substituted benzylboronic acid pinacol esters, a kinetic study using a standardized Suzuki-Miyaura cross-coupling reaction can be performed.
Experimental Protocol for a Comparative Kinetic Study:
1. Materials:
-
Substituted benzylboronic acid pinacol ester (1.0 mmol)
-
Aryl halide (e.g., 4-iodoanisole) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1) (10 mL)
-
Internal standard (e.g., dodecane)
2. Reaction Setup:
-
To an oven-dried Schlenk tube, add the substituted benzylboronic acid pinacol ester, aryl halide, palladium catalyst, base, and a magnetic stir bar.
-
Seal the tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the tube in a preheated oil bath at a constant temperature (e.g., 80 °C).
3. Monitoring the Reaction:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate) containing an internal standard.
-
Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting material.
4. Data Analysis:
-
Plot the concentration of the product versus time for each substituted benzylboronic acid pinacol ester.
-
Determine the initial reaction rate for each reaction from the slope of the curve at the initial time points.
-
Calculate the relative reactivity of each substituted ester by dividing its initial rate by the initial rate of the unsubstituted benzylboronic acid pinacol ester.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
This diagram outlines the general workflow for conducting a comparative study of benzylboronic acid pinacol ester reactivity.
Caption: General workflow for a comparative reactivity study.
References
A Researcher's Guide to Alternative Reagents for Synthesizing 4-Methylbenzyl-Containing Compounds
For researchers, scientists, and drug development professionals, the incorporation of the 4-methylbenzyl group is a frequent necessity in the synthesis of a wide array of compounds, from active pharmaceutical ingredients to materials science molecules. While traditional methods involving 4-methylbenzyl halides are well-established, they often come with drawbacks such as lachrymatory properties and the generation of stoichiometric byproducts. This guide provides an objective comparison of modern, alternative synthetic strategies, supported by experimental data, to facilitate the selection of the most appropriate method for a given application.
This guide explores several key methodologies: Suzuki-Miyaura coupling, reductive amination, Buchwald-Hartwig amination, and Grignard reactions, presenting them as viable and often superior alternatives to classical nucleophilic substitution with 4-methylbenzyl bromide.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for introducing a 4-methylbenzyl moiety is critical and depends on the desired bond type (C-C vs. C-N), functional group tolerance, and desired reaction conditions. The following tables provide a quantitative comparison of these methods for the synthesis of representative target molecules.
Table 1: Comparison of Methods for C(sp³)-C(sp²) Bond Formation (Synthesis of 4-Methyl-diphenylmethane)
| Method | Reagents | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| Traditional Alkylation (Friedel-Crafts) | Benzene, 4-Methylbenzyl Chloride | Lewis Acid (e.g., AlCl₃) | Benzene | RT | 1-3 | ~70-80 | Simple, well-established. |
| Suzuki-Miyaura Coupling | Phenylboronic Acid, 4-Methylbenzyl Chloride | PdCl₂ (5 mol%), PPh₃ (11 mol%) | THF/H₂O | 40 | 24 | 79[1] | Excellent functional group tolerance, mild conditions. |
| Suzuki-Miyaura Coupling (Ester variation) | Phenylboronic Acid, 4-Methylbenzyl Carbonate | PdCl₂ (5 mol%), DPEPhos (5.5 mol%) | Ethanol | 80 | 24 | 76[2] | Avoids use of benzyl halides. |
| Grignard Reaction | 4-Methylbenzylmagnesium Bromide, (prepared in situ), followed by reduction of the resulting alcohol | - | Diethyl Ether | 0 to RT | 2-4 | Variable, prone to homocoupling[3] | Utilizes readily available starting materials. |
Table 2: Comparison of Methods for C-N Bond Formation (Synthesis of N-(4-Methylbenzyl)aniline)
| Method | Reagents | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| Traditional Alkylation | Aniline, 4-Methylbenzyl Bromide | Base (e.g., K₂CO₃) | Acetonitrile | 80 | 6-12 | ~70-85 | Direct, no catalyst needed. |
| Reductive Amination | Aniline, 4-Methylbenzaldehyde | NaBH₄ | Methanol | RT | 0.5 - 2 | High (often >90)[4] | One-pot, mild conditions, high atom economy. |
| Buchwald-Hartwig Amination | Bromobenzene, 4-Methylbenzylamine | Pd₂(dba)₃, Xantphos, DBU | DMF | 110 | 24 | 85[5] | Broad substrate scope, excellent for aryl C-N bonds. |
Experimental Protocols
Detailed methodologies for the key alternative reactions are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Protocol 1: Suzuki-Miyaura Coupling of 4-Methylbenzyl Chloride[1]
This procedure details the formation of a C-C bond between an arylboronic acid and 4-methylbenzyl chloride.
-
Reaction Setup: To a screw-capped sealed tube, add PdCl₂ (1.8 mg, 10 μmol, 5 mol%), PPh₃ (5.8 mg, 22 μmol, 11 mol%), Na₂CO₃ (53.0 mg, 0.5 mmol), and phenylboronic acid (30.5 mg, 0.25 mmol).
-
Solvent Addition: Add a 1:1 (v/v) mixture of THF and water (1.0 mL).
-
Substrate Addition: Add 4-methylbenzyl chloride (28.1 mg, 0.2 mmol).
-
Reaction: Seal the tube and heat the mixture at 40°C for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is purified by flash column chromatography using hexane as the eluent to afford 4-methyldiphenylmethane.
-
Expected Yield: 79%
-
Protocol 2: Reductive Amination of 4-Methylbenzaldehyde
This one-pot procedure is highly efficient for synthesizing secondary amines.
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Expected Yield: >90%
-
Protocol 3: Buchwald-Hartwig Amination[5]
This protocol is for the palladium-catalyzed C-N coupling of an aryl bromide with a benzylamine.
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and DBU (1.2 mmol).
-
Solvent and Amine Addition: Add anhydrous DMF (2 mL) followed by 4-methylbenzylamine (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture at 110°C for 24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Expected Yield: ~85%
-
Visualizing Synthetic Pathways
The selection of a synthetic route often begins from common, commercially available starting materials. The following diagrams illustrate the logical workflows to access 4-methylbenzyl-containing compounds via different bond-forming strategies.
Caption: Synthetic workflow from common precursors to 4-methylbenzyl compounds.
Conclusion
Modern catalytic methods offer powerful and versatile alternatives to traditional alkylation reactions for the synthesis of 4-methylbenzyl-containing compounds.
-
Suzuki-Miyaura coupling provides an excellent method for C-C bond formation with high functional group tolerance, and recent advancements even allow for the use of 4-methylbenzyl esters, avoiding potentially hazardous halides.[1][2]
-
Reductive amination stands out as a highly efficient, mild, and atom-economical one-pot procedure for the synthesis of N-(4-methylbenzyl) amines from 4-methylbenzaldehyde.[4]
-
Buchwald-Hartwig amination offers a complementary and robust strategy for C-N bond formation, particularly for constructing aryl amine linkages that might be challenging via other routes.[5]
While Grignard reactions remain a staple in organic synthesis, their application for preparing 4-methylbenzyl organometallics can be complicated by side reactions such as Wurtz coupling.[3] For many applications, the predictability and mild conditions of palladium-catalyzed cross-coupling reactions or the efficiency of reductive amination present more advantageous synthetic routes. The selection of the optimal reagent and methodology should be guided by the specific molecular target, available starting materials, and the desired process efficiency.
References
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 2. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Validating Suzuki Coupling Products Using 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
For professionals engaged in pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of newly synthesized compounds is a critical step. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a fundamental tool for forging carbon-carbon bonds to create complex molecules like biaryls.[1] This guide provides an objective comparison of prevalent analytical techniques for validating the structure of Suzuki coupling products, with a specific focus on reactions utilizing 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane. We present supporting data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate validation strategy.
The core challenge in validating a Suzuki coupling product is to confirm definitively the formation of the new C-C bond between the two coupling partners, in this case, between the 4-methylbenzyl moiety and an aryl halide. Additionally, it is crucial to identify and quantify any potential side products, which can arise from the reaction conditions.[2]
Comparative Analysis of Key Validation Techniques
The structural elucidation of Suzuki coupling products relies on a suite of analytical methods, each offering distinct advantages and limitations. The choice of technique is often dictated by the specific information required, sample availability, and the complexity of the target molecule. The most powerful validation is typically achieved by combining insights from multiple techniques.
| Technique | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| 1D & 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and structural conformation in solution.[3] | 5-10 mg of purified sample dissolved in a deuterated solvent.[3] | Provides unambiguous evidence of C-C bond formation through correlations (e.g., HMBC).[3] Excellent for identifying isomers. | Requires a relatively pure and soluble sample. Complex spectra can be time-consuming to analyze. |
| Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS) | Molecular weight confirmation and separation of components in a mixture.[4] | Microgram to nanogram quantities; sample must be volatile (for GC) or soluble (for LC). | High sensitivity for detecting trace impurities and byproducts. Ideal for reaction monitoring.[4] | Provides limited direct information on atomic connectivity. Isomers may not be distinguishable by mass alone. |
| X-ray Crystallography | Absolute 3D molecular structure in the solid state. | A high-quality single crystal (typically >0.1 mm). | Provides the most definitive structural proof, resolving any ambiguity in connectivity or stereochemistry. | Growing a suitable crystal can be a significant bottleneck and is not always possible. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of product and impurities. | Soluble sample. | Excellent for determining the purity of the final compound and for preparative purification. | Does not provide structural information beyond retention time comparison with a known standard. |
Experimental Protocols
The following protocols provide generalized procedures for a typical Suzuki-Miyaura coupling reaction using an aryl bromide and this compound, followed by analysis using primary validation techniques.
1. General Protocol for Suzuki-Miyaura Coupling
This protocol describes a common setup for the palladium-catalyzed coupling of an aryl bromide with a boronic acid pinacol ester.[1]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL) and Water (0.5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, boronic ester, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed toluene and water via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.[5]
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product via flash column chromatography on silica gel.[1]
-
2. Protocol for NMR Analysis
Two-dimensional NMR, particularly the HMBC experiment, is crucial for confirming the formation of the new C-C bond.[3]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified Suzuki product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]
-
Ensure the solution is homogeneous and free of particulate matter.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.
-
Acquire a ¹³C NMR spectrum to identify carbon signals.
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the key experiment to confirm the coupling.
-
-
Data Analysis:
-
In the HMBC spectrum, look for a correlation between the benzylic protons of the 4-methylbenzyl group (~4.0 ppm) and the ipso-carbon of the coupled aryl ring. This correlation over three bonds provides direct evidence of the newly formed C-C bond.
-
3. Protocol for GC-MS Analysis
GC-MS is an excellent method for confirming the molecular weight of the product and assessing the purity of the crude reaction mixture.[6]
-
Sample Preparation:
-
Take a small aliquot (a few drops) from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent like ethyl acetate or dichloromethane.
-
If necessary, filter the solution to remove any solids.
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS instrument.
-
Use a temperature gradient program that allows for the separation of starting materials, product, and potential byproducts (e.g., homocoupled species).
-
-
Data Analysis:
-
Identify the peak corresponding to the desired product based on its retention time.
-
Confirm the identity by checking if the mass spectrum for that peak shows the correct molecular ion (M⁺).
-
Analyze other peaks to identify unreacted starting materials or byproducts.
-
Visualizing Workflows and Chemical Pathways
Diagrams created using Graphviz provide clear visual representations of the chemical processes and analytical workflows involved in Suzuki coupling and product validation.
References
The Balancing Act: A Comparative Guide to 4-Methylbenzylboronic Acid Pinacol Ester in Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Central to this reaction is the choice of the organoboron reagent. This guide offers an in-depth comparison of 4-methylbenzylboronic acid pinacol ester with its primary alternatives, providing researchers, scientists, and drug development professionals with data-driven insights into its scope and limitations in cross-coupling reactions.
Performance Snapshot: Stability vs. Reactivity
4-Methylbenzylboronic acid pinacol ester offers a compelling balance between stability and reactivity. While boronic acids are generally more reactive, this can come at the cost of decreased stability, as they are susceptible to decomposition through pathways like oxidation and protodeboronation.[2] Pinacol esters, conversely, provide enhanced stability, making them easier to handle, purify, and store for extended periods, which is particularly advantageous in complex, multi-step syntheses.[2][3]
However, this stability can sometimes translate to slower reaction rates compared to the parent boronic acid, potentially requiring more forcing reaction conditions.[2] The steric bulk of the pinacol group can also influence the crucial transmetalation step in the catalytic cycle.[4]
Below is a table summarizing the comparative performance of 4-methylbenzylboronic acid pinacol ester against its corresponding boronic acid and N-methyliminodiacetic acid (MIDA) boronate ester. The data is representative and collated from various studies to highlight general performance trends.
| Feature | 4-Methylbenzylboronic Acid | 4-Methylbenzylboronic Acid Pinacol Ester | 4-Methylbenzylboronic Acid MIDA Ester |
| Stability | Moderate; susceptible to protodeboronation and oxidation.[2] | High; generally stable to air and moisture with a long shelf-life.[2] | Very High; exceptionally stable, allowing for use in iterative cross-coupling.[5] |
| Reactivity | High; often leads to faster reaction times.[2] | Moderate to High; may require more forcing conditions in some cases.[2] | Low (requires deprotection); allows for slow release of the active boronic acid.[5] |
| Handling | Can be challenging due to potential decomposition.[2] | Typically a crystalline solid, easy to handle and purify.[2] | Generally crystalline and compatible with standard chromatography.[5] |
| Typical Reaction Time | 4 - 8 hours (representative) | 12 - 18 hours (representative) | Deprotection step followed by coupling; can be longer overall. |
| Typical Yield | 75-90% (representative) | 80-95% (representative) | Generally high, especially for challenging substrates.[5] |
Experimental Protocols: A Closer Look at the Suzuki-Miyaura Reaction
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 4-methylbenzylboronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Methylbenzylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk flask or reaction tube under an inert atmosphere, add the aryl bromide, 4-methylbenzylboronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process and Logic
To better understand the reaction and decision-making process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a logic tree for selecting the appropriate boron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for selecting the appropriate boronic acid derivative.
Scope and Limitations
The primary application of 4-methylbenzylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . Its utility in other named cross-coupling reactions such as Heck, Sonogashira, or Buchwald-Hartwig amination is not well-documented, suggesting a significant limitation in its scope. The C(sp³)-B bond of the benzylboronic ester is generally not suitable for the catalytic cycles of these other transformations under standard conditions.
Within the Suzuki-Miyaura reaction, the following limitations should be considered:
-
Steric Hindrance: While the 4-methyl substituent has a modest electronic effect, increased steric bulk on the benzyl group or the coupling partner can significantly slow down the reaction rate.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are particularly challenging and often require more active catalyst systems and harsher reaction conditions.
-
Protodeboronation: Although more stable than the corresponding boronic acid, the pinacol ester can still undergo protodeboronation (cleavage of the C-B bond and replacement with a hydrogen atom) under certain conditions, especially with prolonged reaction times or in the presence of strong bases.[5]
-
Reaction with Epoxides: While not a cross-coupling in the traditional sense, benzylboronic acid pinacol esters have been shown to react with epoxides in the presence of a copper catalyst, but this requires activation with an alkyllithium reagent, expanding its reactivity profile beyond palladium catalysis.[6]
Conclusion
4-Methylbenzylboronic acid pinacol ester is a valuable and versatile reagent for introducing the 4-methylbenzyl moiety in organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability over the free boronic acid makes it a preferred choice for many applications, particularly in complex syntheses where reagent robustness is paramount. However, researchers should be mindful of its potential for slower reactivity and its limited applicability in other types of cross-coupling reactions. The choice between the pinacol ester and its alternatives, such as the boronic acid or MIDA ester, will ultimately depend on the specific requirements of the synthetic target, including the stability of the substrates, the desired reaction rate, and the overall synthetic strategy.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
The Industrial-Scale Dilemma: A Cost-Effectiveness Analysis of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane in Suzuki-Miyaura Couplings
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents can significantly impact the economic and operational viability of a process. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, is no exception. This guide provides a comparative analysis of 4,4,5,5-tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane, a pinacol ester derivative, and its corresponding boronic acid, 4-methylbenzylboronic acid, for use in industrial-scale synthesis. The focus is on providing a data-driven comparison to aid researchers, scientists, and drug development professionals in making informed decisions for their manufacturing processes.
Executive Summary: The Stability-Reactivity Trade-Off
The fundamental difference between boronic acids and their pinacol esters lies in a well-established trade-off between chemical stability and reactivity. Boronic acids are generally more reactive, which can lead to faster reaction times in cross-coupling reactions. However, this heightened reactivity comes at the cost of reduced stability, making them susceptible to degradation through pathways like oxidation and protodeboronation, especially under aqueous basic conditions. This instability can negatively impact their shelf-life and lead to inconsistencies in reaction yields on a large scale.
Conversely, boronate esters, such as this compound, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This enhanced stability is a considerable advantage in the context of industrial manufacturing, where long-term storage and consistent quality of raw materials are paramount. While this stability may translate to slightly slower reaction kinetics, the overall process robustness and reproducibility are often improved.
Data Presentation: A Comparative Overview
Table 1: Reagent Characteristics and Handling
| Feature | This compound | 4-methylbenzylboronic acid |
| Physical Form | Typically a crystalline solid | Often a crystalline solid, can be amorphous |
| Stability | High; stable to air and moisture, long shelf-life | Moderate; susceptible to dehydration to form boroxines, and protodeboronation |
| Handling | Easy to handle and weigh accurately | Requires more careful handling to avoid moisture and air exposure |
| Purification | Can be purified by standard techniques like recrystallization or chromatography | Purification can be more challenging due to instability |
| Storage | Can be stored at room temperature in a sealed container | Often requires storage under inert atmosphere and at low temperatures |
Table 2: Performance in a Representative Large-Scale Suzuki-Miyaura Coupling
| Parameter | This compound | 4-methylbenzylboronic acid |
| Typical Yield | 85-95% | 75-90% (can be more variable) |
| Reaction Time | 4-8 hours | 2-6 hours |
| Catalyst Loading (Pd) | 0.1 - 0.5 mol% | 0.2 - 1.0 mol% |
| Reproducibility | High | Moderate to High |
| Side Product Formation | Lower (e.g., less homocoupling) | Higher potential for side products due to instability |
| Downstream Purification | Generally more straightforward | May require more complex purification to remove impurities |
Table 3: Cost-Effectiveness Analysis (Estimated for Bulk Quantities)
| Cost Factor | This compound | 4-methylbenzylboronic acid |
| Reagent Cost (per kg) | Higher | Lower |
| Catalyst Cost | Lower (due to lower loading) | Higher (due to potentially higher loading) |
| Solvent & Base Cost | Similar | Similar |
| Purification Cost | Lower | Higher |
| Waste Disposal Cost | Lower (less failed batches, purer streams) | Higher (more potential for waste from side reactions and purification) |
| Overall Process Cost | Potentially Lower | Potentially Higher |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the boronic acid and its pinacol ester, and their subsequent use in a large-scale Suzuki-Miyaura coupling reaction. These protocols are for illustrative purposes and would require optimization for a specific industrial process.
Protocol 1: Large-Scale Synthesis of 4-methylbenzylboronic acid
This industrial method is adapted from patented procedures for similar boronic acids.
-
Reaction Setup: A 1000 L glass-lined reactor is charged with anhydrous tetrahydrofuran (THF) (400 L) and cooled to -70°C under a nitrogen atmosphere.
-
Grignard Formation: Magnesium turnings (24.3 kg, 1000 mol) are added to the reactor. A solution of 4-methylbenzyl chloride (140.6 kg, 1000 mol) in anhydrous THF (200 L) is added dropwise over 4 hours, maintaining the temperature below -60°C. The reaction is stirred for an additional 2 hours at -70°C to ensure complete formation of the Grignard reagent.
-
Borylation: Trimethyl borate (114.2 kg, 1100 mol) is added dropwise over 3 hours, keeping the internal temperature below -60°C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (500 L) at 0°C. The layers are separated, and the aqueous layer is extracted with methyl tert-butyl ether (MTBE) (2 x 200 L). The combined organic layers are washed with brine (200 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation: The resulting crude solid is slurried in hexanes (300 L), filtered, and dried under vacuum to yield 4-methylbenzylboronic acid.
Protocol 2: Large-Scale Synthesis of this compound
This procedure details the esterification of the boronic acid.
-
Reaction Setup: A 500 L glass-lined reactor is charged with a solution of 4-methylbenzylboronic acid (136 kg, 1000 mol) in toluene (250 L).
-
Esterification: Pinacol (129.8 kg, 1100 mol) is added to the reactor. The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically. The reaction is monitored by GC-MS until the starting boronic acid is consumed (typically 4-6 hours).
-
Workup and Isolation: The reaction mixture is cooled to room temperature and washed with water (100 L) and brine (100 L). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from a mixture of heptane and ethyl acetate to afford pure this compound.
Protocol 3: Comparative Large-Scale Suzuki-Miyaura Coupling
This protocol outlines a typical large-scale Suzuki-Miyaura reaction, highlighting the differences when using the boronic acid versus the pinacol ester.
-
Reaction Setup: A 2000 L glass-lined reactor is charged with the aryl bromide (1000 mol), potassium carbonate (207.3 kg, 1500 mol), and a suitable solvent such as a 2-methyltetrahydrofuran/water mixture (10:1, 1000 L). The mixture is sparged with nitrogen for 1 hour.
-
Catalyst and Reagent Addition:
-
For this compound: The pinacol ester (232.1 kg, 1000 mol) and a palladium catalyst such as Pd(OAc)₂ (0.224 kg, 1 mol, 0.1 mol%) with a suitable phosphine ligand (e.g., SPhos) are added.
-
For 4-methylbenzylboronic acid: The boronic acid (136 kg, 1000 mol) and a higher loading of the palladium catalyst (e.g., 0.448 kg, 2 mol, 0.2 mol%) are added.
-
-
Reaction: The reaction mixture is heated to 80°C and stirred until the starting aryl bromide is consumed as monitored by HPLC (typically 4-8 hours for the pinacol ester and 2-6 hours for the boronic acid).
-
Workup: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with 2-methyltetrahydrofuran (2 x 200 L). The combined organic layers are washed with water and brine.
-
Purification: The organic solution is treated with a palladium scavenger (e.g., a thiol-functionalized silica gel) to reduce residual palladium levels. The solution is then filtered, concentrated, and the crude product is purified by recrystallization. The purification process is generally more straightforward and higher yielding when starting from the pinacol ester due to a cleaner initial reaction profile.
Mandatory Visualization
Caption: Logical workflow for the cost-effectiveness analysis of boronic acid vs. its pinacol ester.
Caption: Representative Suzuki-Miyaura reaction pathway using a pinacol boronate ester.
Conclusion
While 4-methylbenzylboronic acid presents a lower initial purchase price, a comprehensive cost-effectiveness analysis for large-scale synthesis often favors its pinacol ester derivative, this compound. The enhanced stability of the pinacol ester leads to more consistent reaction outcomes, potentially lower catalyst loadings, and a cleaner reaction profile. These factors contribute to reduced costs in downstream processing, including purification and waste disposal. For industrial applications where process robustness, reproducibility, and final product purity are critical, the higher upfront cost of the pinacol ester is frequently justified by the overall reduction in manufacturing complexity and cost. Ultimately, the optimal choice will depend on the specific requirements of the synthesis and a thorough process hazard and cost analysis.
References
A Comparative Guide to the Mechanistic Nuances of 4-Methylbenzylboronic Acid Pinacol Ester in Cross-Coupling and Photoredox Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to the success of a reaction. 4-Methylbenzylboronic acid pinacol ester has emerged as a versatile and widely used building block, particularly in palladium-catalyzed cross-coupling and photoredox reactions. This guide provides an objective comparison of its performance with alternative boron reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific synthetic challenges.
Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of the boron reagent is critical and can be influenced by factors such as stability, reactivity, and ease of handling. Here, we compare 4-methylbenzylboronic acid pinacol ester with its common alternatives: potassium benzyltrifluoroborate and benzylboronic acid N-methyliminodiacetic acid (MIDA) ester.
While direct comparative data for the 4-methylbenzyl derivatives under identical conditions is scarce in the literature, general trends for benzylboron reagents provide valuable insights.
Table 1: Performance Comparison of Benzylboron Reagents in Suzuki-Miyaura Cross-Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [1] |
| Potassium benzyltrifluoroborate | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 16 | 92 | [2] |
| Benzylboronic acid MIDA ester | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | >95 | [3] |
| 4-Methylbenzylboronic acid pinacol ester | 2-Bromoaniline derivative | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 91 | [4] |
Key Observations:
-
Potassium benzyltrifluoroborates often provide high yields and are known for their stability as crystalline solids.[2]
-
MIDA boronates exhibit exceptional stability and are particularly advantageous for complex syntheses and iterative cross-coupling, often leading to very high yields.[3]
-
Pinacol esters , like 4-methylbenzylboronic acid pinacol ester, offer a good balance of stability and reactivity, making them reliable reagents for a wide range of applications.[1][4] Their slightly lower yields in some reported cases compared to trifluoroborates or MIDA esters can often be offset by their ease of preparation and handling.
Performance in Photoredox-Catalyzed Reactions
Visible-light photoredox catalysis has opened new avenues for radical-based transformations under mild conditions. 4-Methylbenzylboronic acid pinacol ester can serve as a precursor to the corresponding benzyl radical.
Table 2: Performance of Benzylic Boronic Esters in Photoredox Giese-Type Reactions
| Boronic Ester | Alkene Coupling Partner | Photocatalyst | Lewis Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzylboronic acid pinacol ester | Methyl acrylate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DMAP (20 mol%) | CH₃CN | 24 | 75 | [5] |
| 4-Methoxybenzylboronic acid pinacol ester | Methyl vinyl ketone | fac-Ir(ppy)₃ | Quinuclidin-3-ol (20 mol%) | CH₃CN | 12 | 82 | [6] |
| 4-Methylbenzylboronic acid pinacol ester | Methyl vinyl ketone | fac-Ir(ppy)₃ | Quinuclidin-3-ol (20 mol%) | CH₃CN | 12 | 78 | [6][7] |
Key Observations:
-
4-Methylbenzylboronic acid pinacol ester is an effective precursor for the generation of the 4-methylbenzyl radical in photoredox-catalyzed Giese-type reactions, affording good yields.[6][7]
-
The choice of Lewis base is crucial for the activation of the boronic ester, forming a redox-active complex.[5]
Mechanistic Insights
Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane proper disposal procedures
The proper handling and disposal of 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane, a member of the boronic acid ester family, is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the necessary procedures for its safe disposal. Adherence to these protocols is essential for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE when handling this compound.[1][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust formation is likely.[1] |
Step-by-Step Disposal Procedure
This chemical should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[3][4]
-
Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[3]
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.[3]
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in the designated liquid hazardous waste container.
-
Avoid mixing with incompatible materials such as strong oxidizing agents.[1]
-
-
Spill and Cleanup Procedure:
-
Minor Spills:
-
Clean up all spills immediately.[5]
-
Wear appropriate PPE.[5]
-
Use dry cleanup procedures and avoid generating dust.[5]
-
Vacuuming (using an explosion-proof vacuum) or carefully sweeping the material is recommended.[5]
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[5]
-
-
Major Spills:
-
-
Decontamination of Glassware:
-
Primary Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination: To ensure thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this process must also be collected as liquid hazardous waste.[3]
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[3]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[3]
-
-
Waste Storage and Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane
This guide provides crucial safety and logistical information for the handling and disposal of 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane. The following procedures are based on safety data for structurally related organoboron compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound and similar chemical compounds. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator with an appropriate filter (e.g., type ABEK EN14387) should be used, especially when handling the solid form or in poorly ventilated areas.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing. |
| Protective Clothing | For larger scale operations, additional protective clothing may be necessary. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Ventilation | Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2] |
| Safe Handling Practices | Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust or vapors.[2] Keep away from heat, sparks, and open flames.[4] Use only non-sparking tools.[4] Take precautionary measures against static discharge.[4] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Some related compounds are stored at 2-8°C.[1] |
| Incompatible Materials | Strong oxidizing agents and strong reducing agents.[2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Category | Disposal Procedure |
| Unused or Waste Product | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the material to contaminate ground water systems.[2] |
| Contaminated Packaging | Dispose of as unused product. Ensure containers are completely empty before disposal. |
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
